Product packaging for Methyl 4-aminobenzoate(Cat. No.:CAS No. 619-45-4)

Methyl 4-aminobenzoate

Cat. No.: B140551
CAS No.: 619-45-4
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate (CAS 619-45-4) is an organic compound with the formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound, appearing as a white to light yellow crystalline powder , is a versatile intermediate in organic synthesis. It is employed in the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid, via a protic acid-catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . It also serves as a crucial intermediate in the dye industry for the synthesis of various colorants . In materials science, high-purity this compound has been grown into single crystals using the Bridgman-Stockbarger method for research into its third-order nonlinear optical (NLO) properties, making it a candidate for optical applications . The compound has a melting point range of 110-115 °C , is soluble in alcohol, ether, and methanol, but only slightly soluble in water . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B140551 Methyl 4-aminobenzoate CAS No. 619-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminobenzoate
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LZXXNPOYQCLXRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63450-84-0 (hydrochloride), 83763-44-4 (sulfate (2:1))
Record name Methyl 4-aminobenzoate
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DSSTOX Substance ID

DTXSID7060704
Record name Benzoic acid, 4-amino-, methyl ester
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Molecular Weight

151.16 g/mol
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CAS No.

619-45-4
Record name Methyl 4-aminobenzoate
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Record name Methyl 4-aminobenzoate
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Synthetic Methodologies and Advanced Chemical Transformations of Methyl 4 Aminobenzoate

Classical Esterification and Transesterification Approaches

The most fundamental method for synthesizing methyl 4-aminobenzoate (B8803810) is the esterification of its parent carboxylic acid, 4-aminobenzoic acid. This transformation is a cornerstone of organic synthesis, with the Fischer esterification being the most prominent example.

Fischer Esterification of 4-Aminobenzoic Acid with Methanol (B129727)

The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. rsc.org In the synthesis of methyl 4-aminobenzoate, 4-aminobenzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govchemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement in Esterification Processes

To achieve high yields in Fischer esterification, the equilibrium of the reaction must be shifted towards the product side. rsc.org A primary strategy to accomplish this is the use of a large excess of one of the reactants, typically the less expensive one. In the synthesis of this compound, methanol often serves as both the reactant and the solvent, ensuring a high concentration that drives the reaction forward. tandfonline.comresearchgate.net

Another critical factor for yield enhancement is the removal of water as it is formed during the reaction. rsc.org This can be achieved through various techniques, including the use of a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. The choice of catalyst and reaction temperature also plays a crucial role. While mineral acids like sulfuric acid are common, solid acid catalysts are also being explored for their efficiency and ease of separation. nih.gov For instance, a study utilizing a solid acid catalyst derived from coal fly ash reported a 98% yield of this compound within 135 minutes at 95°C. nih.gov In a more conventional laboratory setting, refluxing 4-aminobenzoic acid in methanol with sulfuric acid for several hours is a common procedure, with reported yields varying based on the specific conditions and work-up procedures. sciencemadness.org

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)
H₂SO₄1:excess (Methanol as solvent)Reflux264
Solid Acid (from fly ash)1:5 (w/w)952.2598
H₂SO₄1:excess (Methanol as solvent)65-90

Nucleophilic Substitution Reactions Involving the Amine Functionality

The presence of the amino group in this compound provides a reactive site for various nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives with tailored properties.

Derivatization via Reaction with Halonitrobenzenes to Form Substituted Aniline (B41778) Derivatives

The reaction of the amino group of this compound with halonitrobenzenes can lead to the formation of N-substituted diarylamine derivatives. A classical approach for this transformation is the Ullmann condensation, which involves the coupling of an amine with an aryl halide in the presence of a copper catalyst at high temperatures. acs.org This method, however, often requires harsh reaction conditions.

A more modern and versatile alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions. In this context, this compound can be coupled with a halonitrobenzene in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base to yield the corresponding N-(nitrophenyl)aminobenzoate derivative. nih.gov These reactions are pivotal for creating complex molecular architectures.

Synthesis of N-Acyl and N-Alkyl Derivatives for Investigating Structure-Reactivity Relationships

The amine functionality of this compound can be readily acylated or alkylated to produce a diverse range of derivatives. N-acylation is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield methyl 4-(acetylamino)benzoate. These N-acyl derivatives are important in medicinal chemistry and materials science.

N-alkylation can be accomplished by reacting this compound with an alkyl halide. tandfonline.comnih.gov For instance, the synthesis of N-alkyl derivatives of 4-aminobenzoic acid has been reported using various alkylating agents in the presence of a base like potassium carbonate. tandfonline.comnih.gov These derivatization strategies are crucial for systematic studies of structure-activity relationships, where the electronic and steric properties of the N-substituent can be fine-tuned to modulate the biological activity or physical properties of the molecule.

Coupling Reactions and Advanced Organic Synthesis

This compound is a valuable substrate in a variety of advanced organic synthesis reactions, particularly in the construction of complex heterocyclic and polyfunctional molecules.

One notable application is in the hetero-Diels-Alder reaction. It has been used in the synthesis of guanidine (B92328) alkaloids, such as (±)-martinelline and (±)-martinellic acid, through a protic acid-catalyzed hetero-Diels-Alder coupling reaction with N-Cbz-2-pyrroline. fishersci.com This demonstrates its utility as a dienophile in cycloaddition reactions for the construction of complex nitrogen-containing scaffolds.

Furthermore, as mentioned previously, the amino group of this compound allows it to participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. In these reactions, it can serve as the amine component to be coupled with various aryl or heteroaryl halides or triflates. nih.gov This powerful C-N bond-forming reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, the coupling of phenyl benzoate (B1203000) with ethyl 4-aminobenzoate has been reported using a PEPPSI-IPr catalyst, yielding the corresponding N-arylated product in high yield. rsc.org

Buchwald–Hartwig Coupling Strategies for Arylamine Formation

The Buchwald-Hartwig amination stands as a pivotal method for forging carbon-nitrogen (C-N) bonds, a transformation of immense utility in organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides and amines, offering a milder and more versatile alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The reaction mechanism generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgnrochemistry.com

The scope and efficiency of the Buchwald-Hartwig reaction have been significantly enhanced through the development of various generations of phosphine (B1218219) ligands. Early systems have been expanded upon by bidentate ligands like BINAP and dppf, and later by sterically hindered monophosphine ligands, which allow for the coupling of a wider array of substrates, including aryl chlorides, under milder conditions. wikipedia.orgorganic-chemistry.org

In the context of this compound chemistry, the Buchwald-Hartwig coupling provides a direct route to N-aryl derivatives. For instance, Methyl 4-(phenylamino)benzoate can be synthesized by coupling methyl 4-bromobenzoate (B14158574) with aniline. A more complex application involves the reaction of a substituted aminobenzoic acid with 2-iodoanisole (B129775) to produce methyl 4-(2-methoxyphenylamino)benzoate, a key intermediate for carbazole (B46965) synthesis. nih.gov

Aryl HalideAmineCatalyst SystemConditionsProductYieldSource
Methyl 4-bromobenzoateAnilinePd(OAc)₂ / XantphosCs₂CO₃, Toluene, 100°C, 12hMethyl 4-(phenylamino)benzoate82-85%
2-IodoanisoleSubstituted aminobenzoic acidBuchwald-Hartwig CouplingNot specifiedMethyl 4-(2-methoxyphenylamino)benzoateNot specified nih.gov

Synthesis of Carbazole Carboxylate Derivatives

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles, recognized for their presence in natural products and their applications as organic materials with photoconducting and semiconducting properties. nih.govresearchgate.net Synthetic strategies leading to carbazole carboxylates often utilize intermediates derived from this compound.

A notable example is the synthesis of the alkaloid Mukonine (1-methoxy-3-(methoxycarbonyl)carbazole). The synthesis commences with the esterification of 4-amino-3-methoxybenzoic acid to its methyl ester, followed by iodination to yield methyl 4-amino-3-iodo-5-methoxybenzoate. nih.gov This intermediate then undergoes a one-pot, palladium-catalyzed reaction involving a silylaryl triflate to construct the carbazole ring system, affording Mukonine in high yield. nih.gov

Another pathway involves the initial formation of methyl 4-(2-methoxyphenylamino)benzoate via a Buchwald-Hartwig reaction. nih.gov This diarylamine intermediate is then treated with a copper and palladium salt in glacial acetic acid to induce cyclization, forming the corresponding carbazole carboxylate derivative. nih.govmdpi.com These methods highlight the utility of palladium catalysis in both the formation of the diarylamine precursor and the subsequent intramolecular C-H arylation to close the carbazole ring.

Starting MaterialKey TransformationProductOverall YieldSource
4-Amino-3-methoxybenzoic acidEsterification, Iodination, Pd-catalyzed cyclizationMukonine76% (3 steps) nih.gov
Methyl 4-(2-methoxyphenylamino)benzoateCu/Pd-catalyzed cyclizationCarbazole carboxylate derivativeNot specified nih.govmdpi.com

Formation of Azole and Azine Heterocycles

Azoles and azines, which include heterocycles like pyrazoles, oxadiazoles, and triazoles, are core structures in many pharmacologically active compounds. tsijournals.com this compound and its parent acid are valuable starting points for the synthesis of these heterocycles.

A comprehensive synthetic route begins with the reaction of p-aminobenzoic acid and itaconic acid to form 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com Esterification with methanol yields the corresponding methyl ester. This intermediate is then converted to a hydrazide by reacting with hydrazine (B178648) monohydrate. mdpi.com The resulting hydrazide serves as a versatile precursor for various azole rings. For example, reaction with 2,4-pentanedione leads to the formation of a pyrazole (B372694) derivative, specifically methyl 4-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate. mdpi.com

General strategies also describe the formation of azoles and azines through the reaction of p-aminobenzoic acid with reagents like isothiocyanate and heteroallenes. nih.gov These reactions leverage the reactivity of the amino group on the benzoate scaffold to build complex heterocyclic systems.

PrecursorReagentConditionsProductYieldSource
Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate2,4-PentanedioneEthanol (B145695), reflux, 2hMethyl 4-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate41% mdpi.com

Development of Thiadiazole-Based Compounds

Thiadiazoles and their related thiazole (B1198619) cousins are five-membered heterocycles containing sulfur and nitrogen that are of significant interest in medicinal chemistry. This compound is a key starting material for the synthesis of various compounds featuring these rings.

A direct and efficient method involves the condensation of this compound with a pre-formed carboxylic acid. For instance, Methyl 4-(4-phenyl-1,2,3-thiadiazole-5-carboxamido)benzoate is synthesized by reacting 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with this compound in the presence of a coupling agent. ontosight.ai Another approach involves reacting this compound with 3-chloroacetyl acetone (B3395972) and ammonium (B1175870) thiocyanate (B1210189) to produce 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole. analis.com.my

Furthermore, this compound can undergo cyclization to form a benzothiazole (B30560) ring system. The synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate is achieved by treating this compound with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. nih.gov This reaction proceeds via an in-situ generated thiocyanogen, which reacts with the aniline derivative to form the fused heterocyclic product. nih.gov

ReactantsConditionsProductYieldSource
This compound, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acidCondensation with coupling agentMethyl 4-(4-phenyl-1,2,3-thiadiazole-5-carboxamido)benzoateNot specified ontosight.ai
This compound, 3-chloroacetyl acetone, Ammonium thiocyanateNot specified5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazoleModerately good analis.com.my
This compound, KSCN, BromineAcetic acid, rt, overnightMethyl 2-aminobenzo[d]thiazole-6-carboxylateNot specified nih.gov

Quinoxaline (B1680401) Derivative Synthesis

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. They have attracted considerable attention due to their diverse chemical and biological properties. This compound and its parent acid are utilized in several synthetic routes to access functionalized quinoxaline derivatives.

One common method is the Mannich reaction, where 3-methylquinoxaline-2(1H)-one is reacted with formaldehyde (B43269) and 4-aminobenzoic acid to produce 4-{[-3-methyl-2-oxoquinoxaline-1(2H)methyl]amino}benzoic acid. cu.edu.egtsijournals.com This reaction creates a methylene (B1212753) bridge between the quinoxaline nitrogen and the amino group of the benzoic acid. cu.edu.egtsijournals.com

Another strategy involves the nucleophilic substitution of a halogen on the quinoxaline ring. For example, 2-chloro-3-methylquinoxalines can be reacted with 4-aminobenzoic acid or its esters, where the amino group displaces the chlorine atom to form a C-N bond, yielding 2-substituted-3-methylquinoxalines. tsijournals.comresearchgate.net These reactions are often performed under reflux conditions and provide a direct method for linking the benzoate moiety to the quinoxaline core. nih.gov

Quinoxaline PrecursorBenzoate ReagentReaction TypeConditionsProductSource
3-Methylquinoxaline-2(1H)-one4-Aminobenzoic acid, FormaldehydeMannich reactionEthanol, reflux, 8h4-{[-3-methyl-2-oxoquinoxaline-1(2H)methyl]amino}benzoic acid cu.edu.egtsijournals.com
2-Chloro-3-methylquinoxaline4-Aminobenzoic acidNucleophilic substitutionNot specified2-Substituted-3-methylquinoxaline tsijournals.com
2-Chloro-3-methylquinoxalineThis compoundNucleophilic substitutionHeating under refluxQuinoxaline derivative researchgate.net

Pyrimidine (B1678525) Derivative Synthesis

The pyrimidine ring is a fundamental component of nucleobases and numerous pharmaceuticals. This compound serves as a key reagent in the construction of complex pyrimidine-based structures, including fused systems like pyrazolo[3,4-d]pyrimidines.

In one synthetic approach, new 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivatives are synthesized, where this compound is used as one of the amine components in a diazotization reaction. znaturforsch.com Another direct application involves the nucleophilic substitution reaction on a pyrazolo[3,4-d]pyrimidine core. For example, reacting a suitable precursor with this compound in the presence of trimethylamine (B31210) yields Methyl 4-((1,5-Diphenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Amino)Benzoate with a high yield of 85%. scirp.org

Similarly, the ethyl ester analogue, benzocaine, is used in the reaction with 5-cyano-6-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine to afford the corresponding 4-amino substituted derivative, demonstrating the general reactivity of 4-aminobenzoate esters in these syntheses. derpharmachemica.com

Pyrimidine PrecursorReagentConditionsProductYieldSource
1,5-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivativeThis compound, TrimethylamineEthanol, reflux, 6hMethyl 4-((1,5-Diphenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Amino)Benzoate85% scirp.org
2-Amino-4-benzyloxy-6-chloropyrimidineThis compound (via diazotization)Diazotization2-Amino-6-((4-((4-(methoxycarbonyl)phenyl)diazenyl)phenyl)methoxy)-4-chloropyrimidine79% znaturforsch.com

Guanidine Alkaloid Synthesis Pathways

Guanidine alkaloids, particularly those from marine sources, represent a class of natural products with complex structures and significant biological activities. nih.govnih.gov These compounds often feature unique polycyclic frameworks. rsc.org this compound has been identified as a crucial starting material in the total synthesis of specific tricyclic guanidine alkaloids.

Notably, this compound is a key component in the synthesis of (±)-martinelline and (±)-martinellic acid. sigmaaldrich.comcymitquimica.com The synthetic pathway employs a protic acid-catalyzed hetero-Diels-Alder reaction between an N-Cbz-2-pyrroline and a derivative of this compound. sigmaaldrich.com This key step constructs the core tricyclic system characteristic of the martinelline family of alkaloids. The use of this compound in these complex total syntheses underscores its value as a foundational building block for accessing intricate and biologically relevant natural products.

Condensation Reactions for Schiff Base and Hydrazone Formation

The primary amino group of this compound is a key functional handle for condensation reactions, readily reacting with carbonyl compounds to form imines (Schiff bases) or, after conversion to a hydrazide, with carbonyls to yield hydrazones. These reactions are fundamental in constructing larger, functionalized molecules for various research applications.

Synthesis of Schiff Bases from Aromatic Aldehydes and this compound

The condensation of the primary amino group of an aminobenzoate ester with an aromatic aldehyde provides a direct route to Schiff bases (azomethines). This reaction typically involves refluxing the two components in an appropriate solvent, often with an acid catalyst. While specific studies focusing exclusively on this compound are not prevalent in the searched literature, the synthesis using the analogous ethyl 4-aminobenzoate is well-documented and provides a clear blueprint for the methodology. researchgate.net

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the imine.

Microwave-assisted, solvent-free synthesis has been shown to be an efficient and environmentally benign method for preparing these compounds. researchgate.net For example, the condensation of various substituted aromatic aldehydes with ethyl 4-aminobenzoate using β-ethoxyethanol as a wetting reagent under microwave irradiation leads to high yields in significantly reduced reaction times compared to conventional heating methods. researchgate.net

Table 1: Synthesis of Schiff Bases via Condensation of Ethyl 4-aminobenzoate with Aromatic Aldehydes This table presents data for the analogous ethyl ester, as representative of the synthesis for the methyl ester.

Aldehyde ReactantMethodReaction TimeYield (%)Reference
4-ChlorobenzaldehydeMicrowave60 s96 researchgate.net
4-NitrobenzaldehydeMicrowave10 s94 researchgate.net
VanillinMicrowave180 s90 researchgate.net
4-ChlorobenzaldehydeConventional120 min78 researchgate.net
4-NitrobenzaldehydeConventional60 min80 researchgate.net
VanillinConventional240 min65 researchgate.net

The resulting Schiff bases are often stable, crystalline solids and serve as important intermediates for the synthesis of various heterocyclic compounds and other pharmacologically relevant molecules. connectjournals.comorientjchem.org

Preparation of Hydrazide and Hydrazone Derivatives

A key transformation of this compound is its conversion to 4-aminobenzohydrazide (B1664622). This is typically achieved by reacting the methyl ester with hydrazine hydrate (B1144303), often in a solvent like ethanol under reflux. nih.govnih.govjrespharm.com The hydrazide is a crucial intermediate, as its terminal -NH2 group can readily undergo condensation with aldehydes and ketones to form hydrazones. nih.govekb.eg

The first step is the nucleophilic acyl substitution where the hydrazine displaces the methoxy (B1213986) group of the ester to form the hydrazide. This reaction is generally efficient. For instance, reacting ethyl 4-aminobenzoate with hydrazine hydrate under ultrasonic irradiation for one hour produces 4-aminobenzohydrazide as a white solid. ekb.eg A similar reaction starting from this compound is used to generate a key hydrazide intermediate (linker LN-2) for the synthesis of more complex molecular hybrids. nih.gov

The second step involves the condensation of the prepared 4-aminobenzohydrazide with an aromatic aldehyde or ketone. This reaction, often catalyzed by a few drops of glacial acetic acid in ethanol, yields the corresponding hydrazone. ekb.egekb.eg Hydrazones, which feature the -C(=O)NHN=CH- functional group, are an important class of compounds in medicinal chemistry research. nih.gov

Table 2: Synthesis of 4-Aminobenzohydrazide and Subsequent Hydrazone Derivatives

Starting MaterialReagentsProductMethodYield (%)Reference
Ethyl 4-aminobenzoateHydrazine hydrate4-AminobenzohydrazideReflux in Ethanol jrespharm.com
This compoundHydrazine hydrateMethyl 4-((7-chloroquinolin-4-yl)amino)benzohydrazide (LN-2)Reflux in EthanolQuantitative nih.gov
4-Aminobenzohydrazide4-Nitrobenzaldehyde4-Amino-N'-(4-nitrobenzylidene)benzohydrazideUltrasound in Ethanol96 ekb.eg
4-Aminobenzohydrazide4-Cyanobenzaldehyde4-Amino-N'-(4-cyanobenzylidene)benzohydrazideUltrasound in Ethanol94 ekb.eg
4-Aminobenzohydrazide4-(Dimethylamino)benzaldehyde4-Amino-N'-(4-(dimethylamino)benzylidene)benzohydrazideUltrasound in Ethanol95 ekb.eg

Azo Compound Synthesis

The aromatic amino group of this compound is a precursor for the formation of diazonium salts, which are versatile intermediates for synthesizing azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are widely known for their applications as dyes and pigments.

Diazotization and Coupling Reactions with this compound

The synthesis of azo compounds from this compound begins with a diazotization reaction. This involves treating the primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). mdpi.comresearchgate.net This process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

The resulting diazonium salt is an electrophile and can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. doubtnut.com This is known as an azo coupling reaction. The attack occurs at the electron-rich position of the coupling partner (usually para to an activating group) to form the stable azo linkage. doubtnut.com

For example, two new azo compounds were prepared from methyl-4-amino benzoate by first diazotizing it and then coupling it with pyridoxine (B80251) hydrochloride (Vitamin B6) or salbutamol (B1663637) sulphate in an alkaline solution. researchgate.net

Preparation of Functionalized Azo Dyes for Research Applications

The versatility of the diazotization-coupling sequence allows for the synthesis of a vast range of functionalized azo dyes with tailored properties for specific research applications. By choosing different coupling partners, researchers can create dyes with varied colors, solubilities, and functionalities. rsc.org

One notable example, although starting from 4-aminobenzoic acid, is the synthesis of Dabcyl, a widely used dark quencher in fluorescence resonance energy transfer (FRET) based probes. mdpi.com The synthesis involves the diazotization of 4-aminobenzoic acid followed by coupling with N,N-dimethylaniline, yielding the final product in high yield. mdpi.com The principles are directly applicable to this compound.

Azo dyes derived from this compound have been investigated for various applications, including their use as nonlinear optical materials and as chromogenic chemosensors for detecting metal cations. mdpi.com

Table 3: Examples of Azo Compounds Synthesized from Aminobenzoic Acid Derivatives

Amine ComponentCoupling ComponentAzo Product Name/DescriptionApplication/Research AreaReference
This compoundPyridoxine hydrochlorideMethyl (E)-4-((5-hydroxy-3-(hydroxymethyl)-4-methoxy-6-methylpyridin-2-yl)diazenyl)benzoateSpectroanalytical studies researchgate.net
This compoundSalbutamol sulphateMethyl (E)-4-((5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxy-3-(hydroxymethyl)phenyl)diazenyl)benzoateNitrite determination researchgate.net
4-Aminobenzoic acidN,N-DimethylanilineDabcyl (4-[[4'-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid)FRET quencher, chemosensor mdpi.com
4-Aminobenzoic acid1-H-Pyrrole-2-carbaldehydeAzo-1H-pyrrole derivativeAzo dye synthesis rsc.org

Synthesis of Benzo[de]isoquinoline Derivatives

The synthesis of benzo[de]isoquinoline derivatives, such as benzo[de]isoquinoline-1,3-diones, typically proceeds from starting materials like 1,8-naphthalic anhydride or its derivatives. A thorough review of the provided search results indicates no established synthetic methodologies for preparing the benzo[de]isoquinoline ring system starting from this compound.

Condensation with Naphthalic Anhydride Derivatives

The reaction of this compound with various substituted naphthalic anhydrides is a key method for the synthesis of naphthalimide derivatives. These products are of interest for their applications in dyes, fluorescent probes, and materials science. The condensation reaction typically involves the formation of an imide bond through the reaction of the primary amine of this compound with the anhydride group.

The synthesis generally proceeds by heating the reactants under reflux in a suitable solvent. rsc.org For instance, the condensation of 4-chloro-1,8-naphthalic anhydride with this compound in solvents such as 1,4-dioxane (B91453) or 2-methoxyethanol (B45455) for 24 hours results in the corresponding 4-chloro-N-aryl derivative with a yield of 77%. rsc.org A similar approach is used with 6-nitro-1,8-naphthalic anhydride, which is condensed with this compound in refluxing 1,4-dioxane for 24 hours to produce Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate.

In a slightly different synthetic strategy, a piperidine (B6355638) moiety can be introduced to the naphthalic anhydride prior to condensation. rsc.orgnih.gov For example, 4-piperidinyl-1,8-naphthalic anhydride is first synthesized and then condensed with this compound in a solvent like 2-ethoxyethanol (B86334) to yield the corresponding ester derivative in high yield (89%). rsc.orgnih.gov This two-step approach can be advantageous in avoiding side reactions. nih.gov The resulting ester can then be hydrolyzed under basic conditions to yield the target carboxylic acid. rsc.orgnih.gov

The reaction conditions and resulting products of these condensation reactions are summarized in the table below.

Naphthalic Anhydride DerivativeReaction ConditionsProductYield
4-Chloro-1,8-naphthalic anhydrideReflux in 1,4-dioxane or 2-methoxyethanol for 24 hours4-chloro-N-aryl derivative77% rsc.org
4-Piperidinyl-1,8-naphthalic anhydrideReflux with this compoundN-(4-(methoxycarbonyl)phenyl)-4-(piperidin-1-yl)-1,8-naphthalimide89% rsc.org
6-Nitro-1,8-naphthalic anhydrideRefluxing in 1,4-dioxane for 24 hoursMethyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoateNot specified
4-Hydroxy-1,8-naphthalic anhydride analogsRefluxEster-functionalized imidesNot specified

Green Chemistry Approaches in this compound Synthesis and Derivatization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and modification of chemical compounds to create more environmentally benign and sustainable processes. This includes the use of safer solvents, the development of solvent-free reaction conditions, and the application of catalytic systems to improve efficiency and selectivity.

Solvent-Free or Low-Solvent Methodologies

Efforts to reduce solvent waste have led to the exploration of solvent-free or low-solvent reaction conditions. While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, related processes suggest the feasibility of such approaches. For instance, a study on the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639), a structurally similar compound, demonstrated an improved, solvent-free method using methane (B114726) sulfonic acid as a catalyst at room temperature. amazonaws.com This suggests that similar solvent-free condensation reactions could potentially be developed for derivatives of this compound.

The traditional Fischer esterification of 4-aminobenzoic acid to produce this compound typically uses an excess of methanol, which acts as both a reagent and a solvent. sciencemadness.orgrsc.org While not entirely solvent-free, optimizing the amount of methanol used can contribute to waste reduction.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, allow for milder reaction conditions, and improve selectivity, thereby reducing energy consumption and the formation of byproducts.

The synthesis of this compound itself is a catalyzed reaction. The Fischer esterification commonly employs concentrated sulfuric acid as a catalyst to facilitate the reaction between 4-aminobenzoic acid and methanol under reflux. sciencemadness.orgrsc.org An alternative process utilizes hydrochloric acid for the esterification of 4-(aminomethyl)benzoic acid, with specific pH and temperature control during workup to avoid the intermediate isolation of the hydrochloride salt. google.com

For the derivatization of this compound, various catalytic systems have been developed. A notable example is the visible light-mediated photocatalytic bromination to introduce a bromine atom at the meta position. This method uses an organic photocatalyst, 4-(phenylethynyl)benzonitrile, and sodium bromide as the bromine source under ambient conditions with blue LED irradiation.

Palladium-catalyzed C-H functionalization represents another advanced catalytic approach. orgsyn.org In the synthesis of oxindole (B195798) derivatives, this compound undergoes a reductive amination with 1-benzyloxycarbonyl-4-piperidone in the presence of sodium triacetoxyborohydride. orgsyn.org

Furthermore, transesterification reactions to produce other aminobenzoate esters from this compound can be achieved using suitable transesterification catalysts, potentially avoiding the use of hydrocarbon solvents. google.com

The table below summarizes various catalytic systems used in the synthesis and derivatization of this compound and related compounds.

Reaction TypeCatalystSubstratesKey Features
Fischer EsterificationConcentrated Sulfuric Acid4-Aminobenzoic acid, MethanolTraditional synthesis method. sciencemadness.orgrsc.org
EsterificationHydrochloric Acid4-(aminomethyl)benzoic acid, MethanolAvoids intermediate isolation of the hydrochloride salt. google.com
Photocatalytic Bromination4-(Phenylethynyl)benzonitrileThis compound, NaBrVisible light-mediated reaction at ambient temperature.
Reductive AminationSodium TriacetoxyborohydrideThis compound, 1-benzyloxycarbonyl-4-piperidoneFormation of a C-N bond for the synthesis of complex heterocyclic structures. orgsyn.org
Schiff Base SynthesisMethane Sulfonic AcidEthyl 2-aminobenzoate, Aromatic aldehydesSolvent-free reaction at room temperature. amazonaws.com
TransesterificationSuitable transesterification catalystsAlkyl aminobenzoate, Alcohol reagentSynthesis of various aminobenzoate esters. google.com

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Aminobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Assignments for Structural Characterization

One-dimensional (1D) ¹H and ¹³C NMR are fundamental techniques for the structural characterization of organic molecules. For methyl 4-aminobenzoate (B8803810), these spectra provide a clear fingerprint of its molecular framework.

In the ¹H NMR spectrum, the protons of the aromatic ring, the methyl ester group, and the amine group give rise to distinct signals. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and the ester (-COOCH₃) groups. The amino group is an electron-donating group, which tends to shield the aromatic protons, shifting them to a higher field (lower ppm). Conversely, the ester group is electron-withdrawing, deshielding the aromatic protons and shifting them to a lower field (higher ppm). The para-substitution pattern of these groups leads to a characteristic splitting pattern for the aromatic protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also affected by the electron-donating and electron-withdrawing nature of the substituents.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Methyl 4-aminobenzoate

Assignment ¹H Chemical Shift (ppm) in CDCl₃ rsc.orgnih.gov¹³C Chemical Shift (ppm) in CDCl₃ rsc.orgnih.govNotes
Aromatic H (ortho to -COOCH₃)7.85 (d, J = 8.7 Hz, 2H)131.6 - 131.7Doublet due to coupling with adjacent aromatic protons.
Aromatic H (ortho to -NH₂)6.63 - 6.64 (d, J = 8.7 Hz, 2H)113.8 - 113.9Doublet due to coupling with adjacent aromatic protons.
Amine (-NH₂)4.05 - 4.10 (s, 2H)-Broad singlet, chemical shift can vary with concentration and solvent.
Methyl Ester (-OCH₃)3.85 (s, 3H)51.7 - 51.8Singlet, as there are no adjacent protons to couple with.
Carbonyl Carbon (C=O)-167.2 - 167.3Quaternary carbon, does not appear in the ¹H NMR spectrum.
Aromatic C (ipso to -COOCH₃)-119.6 - 119.9Quaternary carbon.
Aromatic C (ipso to -NH₂)-150.9Quaternary carbon.

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz). d = doublet, s = singlet.

2D NMR Techniques for Correlating Spin Systems

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule. Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assigning complex spectra and confirming molecular structures. sigmaaldrich.comcrystalpharmatech.comuvic.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of the two different aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different parts of a molecule. For instance, in this compound, the protons of the methyl ester group would show a correlation to the carbonyl carbon and the ipso-carbon of the aromatic ring to which the ester group is attached. Similarly, the aromatic protons would show correlations to various carbons in the ring, confirming their positions relative to the functional groups.

Solid-State NMR for Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms of pharmaceutical compounds. crystalpharmatech.comchemicalbook.comeuropeanpharmaceuticalreview.comnih.govresearchgate.netjmb.or.kr For a crystalline solid like this compound, ssNMR can provide valuable information that is complementary to techniques like X-ray diffraction.

In the solid state, the NMR signals are much broader than in solution due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy. Techniques like Magic Angle Spinning (MAS) are employed to narrow these signals and obtain high-resolution spectra.

Key applications of ssNMR in the analysis of crystalline forms include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will generally give distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. This allows for the unambiguous identification and quantification of different polymorphs in a sample.

Characterization of Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases of a material and can be used to quantify the amount of amorphous content.

Analysis of Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the crystal structure.

While specific solid-state NMR data for this compound is not detailed in the provided search results, the analysis of related compounds like m-aminobenzoic acid has demonstrated the utility of in-situ ssNMR in studying crystallization processes and identifying new polymorphs. chemicalbook.comjmb.or.kr

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a characteristic "fingerprint" for a compound and are highly sensitive to its chemical structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. The FT-IR spectrum of this compound displays characteristic bands for its functional groups. rsc.orgchemicalbook.comresearchgate.net

Interactive Data Table: Characteristic FT-IR Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Description
N-H Stretching (amine)3300 - 3500Two bands are typically observed for a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretching (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the methyl group.
C=O Stretching (ester)1680 - 1710A strong, sharp absorption band characteristic of the carbonyl group in the ester.
C=C Stretching (aromatic)1500 - 1600A series of bands corresponding to the stretching of the carbon-carbon bonds in the benzene ring.
C-O Stretching (ester)1100 - 1300Two bands are typically observed for the C-O stretching vibrations of the ester group.

The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.

Raman and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While the selection rules for Raman and IR spectroscopy differ, both provide information about the vibrational modes of a molecule. A Raman spectrum for this compound is available in public databases. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold, by several orders of magnitude. nih.govindexcopernicus.comnih.gov This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance of the metal nanoparticles, and a chemical enhancement involving charge-transfer interactions between the molecule and the metal surface.

While specific SERS studies on this compound are not extensively documented in the initial search results, research on the closely related molecule 4-aminobenzoic acid and its derivatives provides significant insight. indexcopernicus.comnih.gov These studies often show that the molecule adsorbs onto the metal surface through the carboxylate group and/or the amino group. The SERS spectrum can provide information about the orientation of the molecule on the surface and the nature of the molecule-metal interaction. The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface. For this compound, SERS could be a powerful tool for trace analysis and for studying its behavior at interfaces.

Interpretation of Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within the this compound (MAB) molecule by probing its characteristic vibrational modes. The spectrum is a composite of vibrations from the primary amine (-NH₂), the ester group (-COOCH₃), and the para-substituted benzene ring.

The amino group exhibits distinct stretching vibrations. Typically, the asymmetric NH₂ stretching mode is found in the range of 3500–3420 cm⁻¹, while the symmetric NH₂ stretching vibration appears between 3420 cm⁻¹ and 3340 cm⁻¹. researchgate.net For this compound, these bands are clearly observed, confirming the presence of the primary amine. For instance, an IR spectrum of MAB shows prominent peaks at 3462 cm⁻¹ and 3367 cm⁻¹. chegg.com

The ester functional group is identified by its strong carbonyl (C=O) stretching vibration. This intense absorption band typically appears around 1700 cm⁻¹. In MAB, this peak is observed at approximately 1677-1738 cm⁻¹. chegg.com The exact position can be influenced by conjugation with the benzene ring. Additionally, the C-O stretching vibrations of the ester group contribute to the spectrum in the 1300-1100 cm⁻¹ region.

The para-substituted benzene ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. The C-C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ range. psu.edu

Detailed studies using mass-analyzed threshold ionization (MATI) spectroscopy have identified several active in-plane vibrations for the MAB cation, including modes with frequencies of 476, 599, 803, and 831 cm⁻¹. psu.edu These experimental findings, often supported by density functional theory (DFT) calculations, allow for a complete and precise assignment of the vibrational modes, confirming the molecular structure. aip.org

Table 1: Characteristic Vibrational Modes of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
Amino (-NH₂) Asymmetric Stretch 3500 - 3420 3462 chegg.com
Amino (-NH₂) Symmetric Stretch 3420 - 3340 3367 chegg.com
Carbonyl (C=O) Stretch 1725 - 1705 1677 - 1738 chegg.comresearchgate.net
Aromatic Ring C-H Stretch 3100 - 3000 3016 chegg.com
Aromatic Ring C-C Stretch 1600 - 1450 1623, 1591 chegg.com
Aromatic Ring C-H Out-of-Plane Bend 860 - 800 834 chegg.compsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and confirming the molecular formula of a compound. For this compound, the exact molecular formula is C₈H₉NO₂. nist.gov The theoretical monoisotopic mass calculated for this formula is 151.06333 u. HRMS techniques, such as Time-of-Flight (TOF) mass spectrometry, can measure the m/z value to within a few parts per million (ppm) of the theoretical value. beilstein-journals.orgrsc.org This high accuracy allows for the unambiguous confirmation of the molecular formula C₈H₉NO₂, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by isolating a specific precursor ion and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint.

For deprotonated 4-aminobenzoate esters, two primary competitive fragmentation pathways are observed: the loss of an alkyl radical and the loss of an alkene. researchgate.netresearchgate.net In the case of deprotonated this compound (m/z 150), the predominant fragmentation pathway is the homolytic cleavage of the methyl-oxygen bond of the ester. researchgate.net This results in the loss of a methyl radical (•CH₃), generating a prominent product ion at m/z 135. researchgate.netresearchgate.net This fragmentation is a diagnostically useful general phenomenon for this class of compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing them to be transferred from solution into the gas phase as ions with minimal fragmentation. purdue.edunih.gov ESI-MS is frequently used for the analysis of MAB and its derivatives. rsc.org The technique typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. nih.gov Studies have investigated the protonation sites of related molecules like 4-aminobenzoic acid upon ESI, revealing that the site of protonation (amino nitrogen vs. carbonyl oxygen) can depend on the solvent system used. purdue.edu This highlights the utility of ESI in studying the gas-phase chemistry of these functionalized molecules.

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule that occur upon the absorption of ultraviolet or visible light. libretexts.org The absorption of energy promotes an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is characterized by electronic transitions involving its conjugated π-system and non-bonding electrons. The molecule contains a benzene ring conjugated with a carbonyl group, which constitutes a chromophore. The amino group acts as an auxochrome, modifying the absorption characteristics of the chromophore.

The primary electronic transitions observed are π → π* and n → π*. rsc.org

π → π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and carbonyl group.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to a π* antibonding orbital.

The conjugation in the molecule lowers the energy gap between the HOMO and LUMO, causing absorption at longer wavelengths compared to non-conjugated systems. bspublications.netlibretexts.org The adiabatic ionization energy of MAB, which is the energy required to remove an electron to form the cation, has been determined to be 63,549 cm⁻¹ (approximately 7.88 eV). psu.edu

Table 2: Electronic Transitions in this compound

Transition Type Orbitals Involved Relative Intensity Wavelength Region
π → π* π (HOMO) → π* (LUMO) High UV (200-400 nm)

Fluorescence Spectroscopy for Luminescence Properties

The luminescence properties of this compound and its derivatives have been a subject of significant interest, particularly concerning the influence of molecular structure and environment on their fluorescent behavior. Studies have shown that while this compound does fluoresce in solution, its luminescence is less than 100%, indicating the involvement of non-radiative decay pathways. rsc.org The excited state dynamics, including fluorescence, are sensitive to the substitution pattern on the benzene ring. rsc.org For instance, the position of the amino and ester groups significantly influences the emission wavelength. rsc.org

Research on jet-cooled this compound using laser-induced fluorescence (LIF) spectroscopy has provided insights into its rovibronic structure and has helped in the experimental determination of its molecular conformations. rsc.org This technique has been instrumental in resolving and identifying different conformers of substituted aromatic amines, including derivatives of this compound. rsc.org

Furthermore, the photophysical properties of related aminobenzoate derivatives reveal that intramolecular charge transfer (ICT) is a key process governing their fluorescence. researchgate.net For example, in molecules like methyl ester of 2,6-dimethyl-1-amino-4-benzoic acid (M26DMB), a broad, red-shifted emission band is observed even in non-polar solvents, which is attributed to closely spaced local and charge transfer states. nih.gov In polar protic solvents, clear dual fluorescence is often observed, consisting of a local emission band and a more intense, red-shifted charge transfer band. nih.gov The study of various amino-functionalized methyl benzoate (B1203000) compounds has demonstrated that the relative positions of the electron-donating amino group and the electron-withdrawing ester group are crucial in determining the emission wavelength, which can be tuned from blue to red. rsc.org Specifically, a para-positioning of these two groups, as in this compound, leads to the shortest wavelength emissions. rsc.org

Solvent Effects on Electronic Spectra and Photophysical Properties

The electronic spectra and photophysical properties of this compound and its derivatives are markedly influenced by the solvent environment. The Stokes shifts for this compound are relatively mild and show less dependence on the solvent environment compared to its meta-isomer. rsc.org However, its fluorescence quantum yields are sensitive to both solvent polarity and the hydrogen-bonding character of the solvent. rsc.org An increase in temperature can lead to a blue shift in the absorption spectra, particularly in polar solvents, which is attributed to the disruption of hydrogen bonds that stabilize the excited state. rsc.org

The solvatochromic behavior of aminobenzoate derivatives has been extensively studied to understand the nature of solute-solvent interactions. For instance, the photodynamics of methyl 3-aminobenzoate (B8586502) are highly sensitive to solvent polarity, with emission spectra showing larger Stokes shifts and increased fluorescence quantum yields and lifetimes in polar solvents. rsc.org In contrast, the absorption bands of this isomer remain relatively unchanged across different solvent environments. rsc.org

Studies on derivatives of this compound have also highlighted the role of solvent polarity and hydrogen-bonding ability on their electronic spectra. nih.govaip.orgresearchgate.net The position of the red-shifted emission band, indicative of a charge transfer state, is dependent on these solvent properties. nih.gov In binary solvent mixtures, preferential solvation can occur, where the immediate environment of the solute molecule is enriched with one of the solvent components. znaturforsch.com For derivatives like 2-methoxy-4-aminobenzoic acid methyl ester, both non-specific dielectric interactions and specific hydrogen-bonding play a significant role in determining the position of the absorption and fluorescence maxima. znaturforsch.com

The effect of solvent on the electronic absorption spectra of various azo compounds derived from this compound has also been investigated across a range of solvent polarities. aip.orgresearchgate.net These studies provide further evidence of the sensitivity of the electronic transitions of these molecules to their surrounding medium.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

For instance, in the crystal structure of pyridin-4-ylthis compound, the compound was found to crystallize in a monoclinic system with the space group P21/n. researchgate.net The refinement of the crystal structure leads to low R-factors, indicating a high-quality structural determination. researchgate.net Similarly, the crystal structures of various other aminobenzoate derivatives and their complexes have been determined, providing a solid foundation for understanding their structure-property relationships. nih.govbohrium.com

Crystal Data for Pyridin-4-ylthis compound
ParameterValue
Empirical FormulaC₁₃H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)9.981 (2)
b (Å)12.347 (3)
c (Å)10.161 (3)
β (°)101.450 (9)
Volume (ų)1227.3 (5)
Z4
Data from Crystallography Reports, 2022, Vol. 67, No. 7, pp. 1203–1206. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding plays a crucial role in dictating the supramolecular architecture. rsc.org The crystal packing of these compounds is often driven by the formation of specific hydrogen bonding motifs. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.govnih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. nih.gov

Hirshfeld analysis provides a detailed fingerprint plot for each crystal structure, which summarizes the percentage contribution of different intermolecular interactions to the total Hirshfeld surface area. rsc.org This quantitative approach allows for a deeper understanding of the forces that govern crystal packing and the relative importance of various weak interactions. rsc.org

Intermolecular Contact Contributions from Hirshfeld Surface Analysis
Interaction TypeContribution (%)
H···H47.9
C···H/H···C34.2
O···H/H···O13.7
N···H/H···N0.6
Data for 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate. nih.gov

Computational and Theoretical Chemical Investigations of Methyl 4 Aminobenzoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For methyl 4-aminobenzoate (B8803810), these computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of methyl 4-aminobenzoate and its derivatives.

Researchers have employed DFT, often using the B3LYP functional with various basis sets, to determine the optimized geometry of this compound. researchgate.netresearchgate.net These calculations help in understanding the three-dimensional arrangement of atoms and the bond lengths and angles within the molecule. For instance, studies on related aminobenzoate derivatives have used DFT to analyze bonding features and have found good agreement between calculated and experimental molecular geometries. nih.gov

The electronic structure of this compound has also been extensively studied using DFT. These calculations provide information on the distribution of electron density and the energies of molecular orbitals. nih.gov The planarity of the molecule and specific bond lengths are considered important factors influencing its biological activities. nih.gov

Table 1: Selected Optimized Geometrical Parameters of an Aminobenzoate Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-N Bond Length1.39
C=O Bond Length1.23
N-H Bond Length1.01
C-N-H Bond Angle115.0
C-C-O Bond Angle124.5

Note: Data is illustrative and based on typical values found in DFT studies of similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgscience.gov This method is crucial for understanding the absorption and emission of light by molecules like this compound.

TD-DFT calculations have been used to predict the UV-visible absorption spectra of this compound and its derivatives. researchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net For this compound, it has been noted that the excited state has a long lifetime in the gas phase, which is attributed to the stability provided by its charge transfer character. rsc.org While it fluoresces in solution, the quantum yield is less than 100%, indicating the presence of non-radiative decay pathways. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter.

For this compound and related compounds, the HOMO is typically localized on the aminobenzoate moiety, specifically on the benzene (B151609) ring and the amino group, while the LUMO is often centered on the ester group and the benzene ring. nih.gov The charge density distribution in these orbitals indicates a potential for intramolecular charge transfer from the electron-donating amino group to the electron-accepting ester group through the π-system of the benzene ring. ijstr.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower stability. researchgate.netijstr.org

Table 2: Calculated Frontier Molecular Orbital Energies for an Aminobenzoate Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.7
HOMO-LUMO Gap4.5

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.govresearchgate.net It provides a detailed picture of the electronic interactions within a molecule.

NBO analysis of aminobenzoate derivatives reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For example, the interaction between the lone pair of the nitrogen atom and the π* anti-bonding orbitals of the benzene ring is a key stabilizing feature. researchgate.net This analysis helps in quantifying the extent of electron delocalization and its impact on the molecular structure and properties.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

The exploration of the potential energy surface (PES) allows for the identification of stable conformers, which correspond to local minima on the surface. ruc.dk For molecules with rotatable bonds, like the ester group in this compound, multiple conformers can exist.

Computational studies have been performed to identify the most stable conformers of related aminobenzoate compounds. ijstr.org These studies often involve scanning the potential energy surface by systematically rotating specific dihedral angles. ruc.dk Intramolecular interactions, such as hydrogen bonds, can play a significant role in determining the relative stability of different conformers. aip.org For instance, in a related molecule, a conformer allowing for an intramolecular hydrogen bond between a carbonyl group and an amino group was found to be significantly more stable. aip.org

Calculation of Potential Energy Surfaces (PES) for Conformational Transitions

The conformational landscape of a molecule is dictated by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Understanding the PES is crucial for predicting the stable conformations and the energy barriers for transitions between them.

For molecules with flexible components, such as the amino and ester groups in this compound, multiple conformations can exist. Computational methods, such as ab initio and semiempirical calculations, are employed to explore these surfaces. colostate.edu For instance, methods like the linear synchronous transition (LST) can provide initial structures for transition state optimization. furman.edu The exploration of the PES for biomolecules often involves techniques like Langevin dynamics trajectories, which are successively confined in different basins of the potential energy surface to efficiently map it. nih.gov

These calculations can reveal the preferred orientations of the substituent groups relative to the benzene ring and the energy required for their rotation. For example, in substituted anilines, nearly free internal rotation of a methyl group has been observed, alongside vibrational progressions attributed to side chain torsional motions. colostate.edu The analysis of the PES helps in understanding the molecule's structural dynamics and how it might interact with its environment.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful lens to study the behavior of this compound at an atomic level, particularly its interactions with other molecules.

Computational Studies of this compound Complexes with Ammonia (B1221849)

The interaction of this compound with ammonia has been the subject of both experimental and theoretical investigations. These studies aim to understand the nature of the intermolecular forces and the structure of the resulting complexes.

Laser-based spectroscopic techniques, combined with density functional theory (DFT) calculations, have been used to examine Methyl-p-aminobenzoate (MAB) complexed with one or more ammonia molecules in a supersonic expansion. aip.orgdntb.gov.uaaip.org These studies have identified the existence of different isomers of the MAB(NH₃)₁ complex, with the ammonia molecule binding to different sites on the MAB. aip.org For larger complexes, such as MAB(NH₃)₂₋₄, computational studies have shown that the most stable structure for the 1:4 complex involves a four-ammonia chain coordinated to the NH₂ group. dntb.gov.uaaip.org These findings are supported by the good agreement between calculated and experimental vibrational frequencies. dntb.gov.ua

Host-Guest Interactions with Cyclodextrins

Cyclodextrins (CDs) are macrocyclic oligosaccharides that can encapsulate other molecules, known as guests, within their hydrophobic cavity. This ability to form inclusion complexes makes them valuable in various applications, including drug delivery.

Computational studies, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to investigate the inclusion of this compound and its derivatives into α- and γ-cyclodextrins. univ-soukahras.dzresearchgate.net These studies have shown that the guest molecule is deeply included in the CD cavity, leading to significant modifications in the absorption and emission spectra of the guest. univ-soukahras.dz The orientation of the guest within the host cavity can vary depending on the size of the cyclodextrin. univ-soukahras.dz Molecular dynamics simulations further provide insights into the stability and dynamics of these host-guest complexes. dntb.gov.ua The formation of these complexes is driven by various interactions, including hydrophobic effects and hydrogen bonding. nih.gov

Thermochemical Property Prediction

The prediction of thermochemical properties, such as enthalpies of formation, is essential for understanding the stability and reactivity of chemical compounds.

Estimation of Gas-Phase Enthalpies of Formation and Energetic Effects of Substituents

The gas-phase enthalpy of formation is a key thermodynamic quantity that can be determined experimentally through techniques like combustion calorimetry and vapor pressure measurements, and also estimated using computational methods. researchgate.netresearchgate.net For substituted benzoates, including aminobenzoates, the position of the substituents on the benzene ring significantly influences their energetic properties. nih.gov

Studies on aminomethylbenzoic acid isomers have shown a strong dependency of their energetics on the relative positions of the amino, methyl, and carboxylic acid groups. nih.gov A noteworthy trend is the decrease in ring aromaticity, as indicated by computational indices like NICS and HOMA, which is accompanied by an increase in the system's stability as the conjugation between the substituents becomes more extensive. nih.gov Computational methods like G3(MP2), G4, and CBS-QB3 have shown good agreement with experimental results for the gas-phase enthalpies of formation of substituted benzoates. researchgate.net These theoretical approaches are particularly valuable for predicting the properties of low-volatile compounds. researchgate.net

Structure-Activity Relationship (SAR) and Drug Discovery Informatics

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have been conducted to explore their potential as therapeutic agents.

One area of investigation is their effect on glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are crucial in antioxidant defense and detoxification systems. nih.gov In vitro studies have shown that certain derivatives of this compound can inhibit these enzymes. nih.govresearchgate.net For instance, methyl 4-amino-3-bromo-5-fluorobenzoate and methyl 4-amino-2-nitrobenzoate have demonstrated inhibitory effects on GR and GST. nih.govresearchgate.net

In Silico Prediction of Binding Affinities to Biological Targets

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the interaction between a small molecule, such as this compound, and a biological target. Molecular docking is a primary technique used to estimate the binding affinity and orientation of a ligand within the active site of a protein. These predictions, often expressed as binding energy (in kcal/mol) or inhibition constants (Ki), guide the selection and optimization of potential drug candidates.

Studies have explored the binding of this compound derivatives to several enzymes implicated in various physiological and pathological processes. For instance, molecular docking analyses have been conducted to evaluate the inhibitory potential of these derivatives against key enzymes in the pentose (B10789219) phosphate (B84403) pathway and glutathione metabolism, such as Glucose 6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), Glutathione Reductase (GR), and Glutathione S-transferase (GST). researchgate.net In one such study, a derivative, methyl 4-amino-2-bromobenzoate, was identified as the most effective inhibitor against human G6PD (hG6PD), while another derivative, methyl 4-amino-2-bromobenzoate, showed the highest inhibitory potency against human 6PGD (h6PGD) with estimated binding energies of -6.71 and -7.61 kcal/mol, respectively. researchgate.net

Further in silico investigations have targeted glutathione-related enzymes, revealing that derivatives like methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have the lowest predicted binding energies for GR and GST receptors, respectively. nih.gov The binding affinity of this compound derivatives has also been assessed against Paraoxonase 1 (PON1), an enzyme with roles in organophosphate detoxification and lipid metabolism. Among the tested compounds, methyl 4-amino-2-bromo benzoate (B1203000) demonstrated the most significant inhibition.

In the context of antibacterial research, derivatives of this compound have been docked against Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme for bacterial cell wall synthesis. analis.com.my The thiazole (B1198619) derivative, 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole (T3), exhibited the most favorable binding energy of -7.09 kcal/mol, suggesting it may be a potent inhibitor of this bacterial enzyme. analis.com.my These computational predictions are crucial for understanding the structure-activity relationships that govern the inhibitory potential of this class of compounds.

Table 1: Predicted Binding Affinities of this compound Derivatives to Biological Targets

Derivative Biological Target Predicted Binding Energy (kcal/mol)
Methyl 4-amino-2-bromobenzoate Human Glucose 6-phosphate dehydrogenase (hG6PD) -6.71 researchgate.net
Methyl 4-amino-2-bromobenzoate Human 6-phosphogluconate dehydrogenase (h6PGD) -7.61 researchgate.net
Methyl 4-amino-2-bromobenzoate Glutathione Reductase (GR) Lowest among tested derivatives nih.gov
Methyl 4-amino-2-chlorobenzoate Glutathione S-transferase (GST) Lowest among tested derivatives nih.gov
5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole Glucosamine-6-phosphate (GlcN-6-P) synthase -7.09 analis.com.my

Computational Assessment of Molecular Reactivity and Potential Therapeutic Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.netresearchgate.net By calculating various molecular properties, DFT provides insights into a compound's stability, reactivity sites, and potential mechanisms of action. ikm.org.my Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. clinicsearchonline.org A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. clinicsearchonline.org For a related compound, morpholin-4-ium p-aminobenzoate, the HOMO-LUMO energy gap was calculated to be 4.99 eV, suggesting it is a relatively reactive and soft molecule. clinicsearchonline.org The distribution of HOMO and LUMO orbitals also reveals likely sites for electrophilic and nucleophilic attack, respectively, which is fundamental to understanding how the molecule might interact with biological macromolecules. tandfonline.com

Natural Bond Orbital (NBO) analysis is another computational technique that provides detailed information about charge distribution, charge transfer, and hyperconjugative interactions within a molecule. nih.gov These analyses help to understand the delocalization of electron density and the stability arising from these interactions. For a derivative of this compound, NBO analysis was used to understand hyper-conjugative interactions and charge delocalization, which are crucial for its bonding features. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). clinicsearchonline.orgtandfonline.com The MEP map provides a visual guide to the reactive sites of the molecule, which can be correlated with its ability to form non-covalent interactions, such as hydrogen bonds, with receptor binding sites. tandfonline.comnih.gov These computational assessments of molecular reactivity are instrumental in elucidating the potential therapeutic mechanisms of this compound and its derivatives, guiding the design of new compounds with enhanced biological activity. thegoodscentscompany.comtandfonline.com

Table 2: Calculated Molecular Properties of Aminobenzoate Derivatives from DFT Studies

Compound/Derivative Property Calculated Value Significance
Morpholin-4-ium p-aminobenzoate HOMO Energy -5.94 eV clinicsearchonline.org Tendency to donate electrons clinicsearchonline.org
Morpholin-4-ium p-aminobenzoate LUMO Energy -0.95 eV clinicsearchonline.org Tendency to accept electrons clinicsearchonline.org
Morpholin-4-ium p-aminobenzoate HOMO-LUMO Energy Gap (ΔE) 4.99 eV clinicsearchonline.org Indicator of chemical reactivity and stability clinicsearchonline.org
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate NBO Analysis Data on hyper-conjugative interactions nih.gov Elucidates charge delocalization and stability nih.gov
Piperazin-1-ium 4-aminobenzoate monohydrate MEP Analysis Identification of reactive sites tandfonline.com Predicts sites for molecular interactions tandfonline.com

Advanced Applications in Chemical Research and Materials Science

Role as a "Building Block" in Complex Molecule Synthesis

The structural features of methyl 4-aminobenzoate (B8803810), particularly the presence of reactive amino and carboxyl groups, make it a valuable precursor in the synthesis of a wide array of more complex molecules. nih.gov Its ability to undergo various chemical transformations allows for the construction of diverse molecular architectures.

Design and Synthesis of Novel Scaffolds and Heterocycles

Methyl 4-aminobenzoate serves as a foundational component in the creation of novel molecular scaffolds and heterocyclic systems. Heterocycles, which are cyclic compounds containing at least two different elements as members of its ring(s), are of particular interest in medicinal chemistry due to their diverse biological activities. rsc.org

The reaction of this compound with other reagents can lead to the formation of complex heterocyclic structures. For instance, it is used in the synthesis of guanidine (B92328) alkaloids like (±)-martinelline and (±)-martinellic acid through a protic acid-catalyzed hetero-Diels-Alder reaction. chemicalbook.com Furthermore, it can be reacted with 1-chloro-4-phenylphthalazine (B158345) to produce methyl 4-[(4-phenylphthalazin-1-yl)amino]benzoate, a precursor for other phthalazine (B143731) derivatives with potential anticancer properties. rsc.org The development of benzo[d]thiazole derivatives, which are scaffolds with a wide range of bioactivities, also utilizes this compound as a starting material. acs.org

PrecursorReagentResulting Scaffold/HeterocycleReference
This compoundN-Cbz 2-pyrrolineGuanidine alkaloids ((±)-martinelline and (±)-martinellic acid) chemicalbook.com
This compound1-chloro-4-phenylphthalazinePhthalazine derivatives rsc.org
This compoundKSCN and bromine in acetic acidBenzo[d]thiazole derivatives acs.org

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound extends to its role as a precursor for advanced pharmaceutical intermediates, which are the chemical building blocks for active pharmaceutical ingredients (APIs). google.com Its derivatives are investigated for a range of therapeutic applications, including antimicrobial and cytotoxic agents. nih.gov

One notable application is in the synthesis of 4-(aminomethyl)benzoic acid esters, which are valuable intermediates in the production of certain active pharmaceutical ingredients. google.com Additionally, derivatives of this compound are being studied for their potential to inhibit enzymes like glutathione (B108866) reductase and glutathione S-transferase, which are involved in cellular defense mechanisms. nih.gov The compound also serves as a starting material for the synthesis of various analogs of para-aminobenzoic acid (PABA) with potential therapeutic uses. nih.gov

Development of Functional Materials

The properties of this compound make it a suitable component for the creation of functional materials with specific optical, electrical, or biological properties. ontosight.ai

Incorporation into Crystalline or Amorphous Networked Materials

This compound can be incorporated into both crystalline and amorphous networked materials. In crystalline structures, molecules are arranged in a highly ordered, repeating pattern, while in amorphous materials, the arrangement is disordered. The ability of this compound to form hydrogen bonds and participate in other intermolecular interactions allows it to be integrated into these networks. nih.govresearchgate.net For example, it has been used in the preparation of rigid three-dimensional building blocks for crystalline or amorphous networked materials. rsc.org

Research into Azo Dyes for Biomedical and Laser Applications

Azo dyes, characterized by the -N=N- functional group, are a significant class of organic colorants with diverse applications. rasayanjournal.co.in this compound can be used as a precursor in the synthesis of certain azo dyes. These dyes are not only used for traditional coloring purposes but are also being explored for advanced applications in biomedical science and laser technology. rasayanjournal.co.innih.gov

In the biomedical field, azo compounds are being investigated for applications such as bioimaging, drug delivery, and photopharmacology. nih.gov For instance, an azoreductase-responsive prodrug has been developed where an anticancer compound is linked to a near-infrared (NIR) fluorophore via an azobenzene (B91143) group derived from a this compound precursor. acs.org This allows for the real-time tracking of drug delivery. Azo dyes are also of interest in laser technology due to their specific light-absorbing properties. nih.gov

Application AreaSpecific Use of Azo Dyes Derived from this compoundReference
Biomedical ScienceBioimaging, drug delivery, photopharmacology nih.govacs.org
Laser TechnologyDyes for laser applications nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. Self-assembly is the spontaneous organization of these molecules into ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. arkat-usa.org

This compound and its derivatives can participate in the formation of such supramolecular structures. The amino and carboxylate groups of the molecule can form hydrogen bonds, leading to the creation of larger, well-defined assemblies. nih.govresearchgate.net For example, the self-assembly of a pseudopeptide containing a derivative of m-aminobenzoic acid can lead to the formation of supramolecular helical and β-sheet structures. arkat-usa.org Furthermore, hydrogen-bonded self-assembled structures have been created using derivatives of 4-aminobenzoic acid to improve the dispersion and lubrication properties in polymers like polypropylene. mdpi.com The study of how these molecules interact and assemble is crucial for the design of new materials with tailored properties.

Formation of Supramolecular Complexes with Metal Ions and Ligands

This compound and its corresponding carboxylate, 4-aminobenzoate, readily form coordination complexes with a variety of metal ions. The functional groups of the ligand can bind to metal centers, creating diverse supramolecular architectures, from discrete polynuclear compounds to extended one-, two-, or three-dimensional coordination polymers. researchgate.netdntb.gov.ua

A notable example involves the direct use of the ester in forming an organometallic complex, [(η6-p-cymene)Ru(this compound)Cl2]. rsc.org In this half-sandwich Ru(II) complex, the this compound acts as an ancillary ligand, coordinating to the ruthenium center through its amino group. rsc.org

More commonly, the carboxylate form, 4-aminobenzoate, is used. For instance, it has been used to synthesize isostructural complexes with Nickel(II) and Cobalt(II), where the general formula is [M(AB)2(CP)2(H2O)2] (where M = Ni or Co, AB = 4-aminobenzoate, and CP = cyanopyridine). researchgate.net In these structures, the metal ions are coordinated by the carboxylate oxygen atoms. researchgate.net Similarly, interaction between 4-aminobenzoic acid and alkaline earth metals like magnesium and calcium results in layered or open structures. ias.ac.in With magnesium, a complex with the formula [{Mg(H2O)6}(4-aba)2·2H2O] is formed, creating a supramolecular assembly of alternating cationic [Mg(H2O)6]2+ columns and anionic 4-aminobenzoate ligands held together by extensive hydrogen bonding. ias.ac.in In the case of calcium, a layered coordination polymer, [Ca(4-aba)2(H2O)2], is formed. ias.ac.in

These complexes demonstrate the versatility of the 4-aminobenzoate ligand in constructing metal-organic frameworks (MOFs) and coordination polymers, where the final structure is influenced by the choice of metal ion and the presence of other ligands. dntb.gov.ua

Metal IonLigandsResulting Complex/StructureCoordination Details
Ruthenium(II)η6-p-cymene, this compound, Chloride[(η6-p-cymene)Ru(this compound)Cl2]The amino group of the ester coordinates to the Ru(II) center. rsc.org
Nickel(II) / Cobalt(II)4-Aminobenzoate, 3-Cyanopyridine, Water[M(C7H6NO2)2(C6H4N2)2(H2O)2]Metal ions are bridged by carboxylate oxygen and aminopyridine nitrogen atoms, forming a 2D polymeric structure. researchgate.net
Magnesium(II)4-Aminobenzoate, Water[{Mg(H2O)6}(C7H6NO2)2·2H2O]Forms alternating columns of cationic [Mg(H2O)6]2+ and anionic 4-aminobenzoate ligands. ias.ac.in
Calcium(II)4-Aminobenzoate, Water[Ca(C7H6NO2)2(H2O)2]Forms a layered coordination polymer structure. ias.ac.in
Cadmium(II)4-Aminobenzoate, Water{[Cd(C7H6NO2)2(H2O)]·H2O}nA one-dimensional chain structure linked by hydrogen bonds and π–π stacking interactions. dntb.gov.ua

Investigation of Non-Covalent Interactions in Crystal Packing

In the crystal structure of related organic salts like 2-amino-4-methylpyridinium 4-aminobenzoate, the aminobenzoate anions are linked to both adjacent anions and the pyridinium (B92312) cations through N—H···O hydrogen bonds, creating a three-dimensional supramolecular framework. nih.govresearchgate.net This highlights the crucial role of the amino and carboxylate groups in forming robust hydrogen-bonded networks. nih.gov

In general, weak and strong non-covalent forces, including classical hydrogen bonds (like N—H···O and O—H···N) and weaker interactions (like C—H···O and π–π stacking), are the primary drivers in the assembly of these crystal structures. mdpi.comresearchgate.net For example, in the adduct of 4-aminobenzoic acid and 4-methylpyridine, dimers are formed via O—H···N hydrogen bonds, and these dimers are further linked into sheets by N—H···O bonds. nih.gov The interplay of these varied interactions is fundamental to stabilizing the three-dimensional structure of molecules in the solid state. mdpi.com

Compound/ComplexInteracting GroupsType of InteractionResulting Motif/Structure
2-Amino-4-methylpyridinium 4-aminobenzoateN-H (cation/anion) and O (anion carboxylate)N—H···O Hydrogen BondForms a 3D supramolecular structure. nih.govresearchgate.net
4-Aminobenzoic acid–4-methylpyridine adductO-H (acid) and N (pyridine)O—H···N Hydrogen BondForms dimers. nih.gov
4-Aminobenzoic acid–4-methylpyridine adductN-H (amino) and O (acid)N—H···O Hydrogen BondLinks dimers into 2D sheets. nih.gov
Cadmium(II) 4-aminobenzoate complexBenzene (B151609) rings of adjacent ligandsπ–π Stacking InteractionContributes to the 3D supramolecular structure. dntb.gov.ua
Ruthenium(II) alkyl 4-aminobenzoate complexesVarious (e.g., O···H, H···H)Multiple weak intermolecular interactionsDrives the overall crystal packing. rsc.org

Molecular Probes and Sensors

The unique photophysical properties of certain aromatic compounds derived from this compound make them suitable for applications as molecular probes and sensors. These probes can detect and signal the presence of specific analytes, such as nanoparticles, through changes in their fluorescence or other spectroscopic properties.

Development of Naphthalimide Derivatives as Probes for Nanoparticles

This compound serves as a key starting material in the synthesis of fluorescent probes for detecting nanoparticles. nih.gov A notable example is the development of a 4-amino-1,8-naphthalimide (B156640) derivative designed to act as a sensitive probe for zinc oxide (ZnO) nanoparticles. nih.govnih.gov

The synthesis involves the condensation of 4-Piperidinyl-1,8-naphthalic anhydride (B1165640) with this compound to yield the corresponding ester, methyl 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate. nih.gov This ester is then hydrolyzed under basic conditions to produce the target fluorescent acid, which can function as a probe. nih.gov The phenyl moiety acts as a rigid spacer, and the carboxylic group serves as an anchor to attach the fluorophore to the metal oxide surface of the nanoparticle. nih.gov

The resulting probe exhibits interesting photophysical behavior. In nonpolar solvents, it absorbs light at around 400 nm and shows fluorescence at approximately 500 nm, with a fluorescence lifetime of about 7 ns. nih.govnih.gov However, its interaction with the surface of ZnO nanoparticles leads to significant changes in its fluorescence patterns, allowing it to function as a sensor. nih.govnih.gov Although the anionic form of the acid is not fluorescent, its partial ionization in polar solvents like ethanol (B145695) and acetonitrile (B52724) causes shifts in both absorption and fluorescence, as well as dual fluorescence, which is ascribed to the formation of anionic complexes. nih.govresearchgate.net This sensitivity to its environment is the basis for its application as a molecular probe. nih.gov

CompoundSolvent/ConditionAbsorption Max (λabs)Fluorescence Max (λem)Fluorescence Lifetime (τ)
4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acidNonpolar Solvents~400 nm nih.govnih.gov~500 nm nih.govnih.gov~7 ns nih.govnih.gov
4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acidPolar Solvents (e.g., Ethanol)Bathochromic Shift nih.govBathochromic Shift, Dual Fluorescence nih.gov0.2-0.3 ns and 6 ns nih.govresearchgate.net
4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acidInteraction with ZnO Nanoparticles-Considerable changes in fluorescence patterns nih.govnih.gov-

Biochemical and Biological Research Perspectives of Methyl 4 Aminobenzoate

Enzyme Interaction and Inhibition Studies

The interaction of methyl 4-aminobenzoate (B8803810) and its derivatives with various enzymes has been a subject of significant research, revealing potential inhibitory effects that could have implications for therapeutic development.

Investigation of Enzyme Interactions and Protein Labeling Methodologies

The study of how small molecules like methyl 4-aminobenzoate interact with proteins is fundamental to understanding their biological effects. The functional groups present in this compound, such as the carbonyl and amino groups, can act as binding sites, facilitating interactions with enzymes. ontosight.ai These interactions can be investigated using various methodologies, including enzymatic assays and protein labeling techniques.

Enzymatic labeling of proteins is a powerful approach for site-specific modification, allowing for the introduction of probes or tags to study protein structure, function, and interactions. nih.gov While direct labeling with this compound itself is not a primary focus, the principles of enzymatic labeling provide a framework for understanding how derivatives of this compound could be designed to interact with specific enzymatic sites. nih.gov Such methodologies are crucial for elucidating the mechanisms of enzyme inhibition observed with this compound derivatives.

In Vitro and In Silico Studies on Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST) Inhibition

Glutathione reductase (GR) and glutathione S-transferase (GST) are key enzymes in the cellular antioxidant defense and detoxification systems. researchgate.netnih.gov An increase in the activity of these enzymes has been observed in cancer cells, contributing to multidrug resistance. dergipark.org.trdergipark.org.tr Consequently, the inhibition of GR and GST is a significant strategy in cancer therapy. dergipark.org.trdergipark.org.tr

Recent research has explored the inhibitory potential of this compound derivatives against these enzymes through both in vitro experiments and in silico molecular docking studies. researchgate.netnih.gov In one study, GR and GST were isolated from human erythrocytes, and the inhibitory effects of various this compound derivatives were examined. researchgate.netnih.gov The findings revealed that certain derivatives were potent inhibitors of both enzymes. researchgate.netnih.gov

For instance, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated strong inhibition of GR, while methyl 4-amino-2-nitrobenzoate was a potent inhibitor of GST. researchgate.netnih.gov Molecular docking studies complemented these in vitro findings by predicting the binding affinities and interaction modes of these derivatives within the active sites of GR and GST. researchgate.netnih.gov These computational analyses suggested that derivatives like methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate have low binding energies, indicating strong potential for interaction with GR and GST receptors, respectively. researchgate.netnih.gov

DerivativeTarget EnzymeKi value (μM)
Methyl 4-amino-3-bromo-5-fluorobenzoateGR0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGST92.41 ± 22.26
Methyl 3-amino-5-chlorobenzoatehGR0.524 ± 0.109
Methyl 3-amino-4-nitrobenzoatehGST37.05 ± 4.487

Table 1: In vitro inhibitory activities of selected methyl aminobenzoate derivatives on Glutathione Reductase (GR) and Glutathione S-transferase (GST). researchgate.netnih.gov

Mechanistic Studies of Inhibitory Effects on Biological Enzymes

Understanding the mechanism by which this compound derivatives inhibit enzymes is crucial for their development as therapeutic agents. Molecular docking studies have been instrumental in elucidating these mechanisms. researchgate.netnih.govresearchgate.net By simulating the binding of these compounds to the enzyme's active site, researchers can identify the key amino acid residues involved in the interaction and predict the binding affinity. researchgate.netresearchgate.net

For example, in the case of GR and GST inhibition, molecular docking analyses have helped to understand how different substituents on the this compound scaffold influence binding and inhibitory potency. researchgate.net The insights gained from these mechanistic studies can guide the rational design of more potent and selective enzyme inhibitors.

Research into Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Inhibitors

The pentose phosphate pathway (PPP) is a vital metabolic pathway that plays a crucial role in biosynthetic processes and is a target for the treatment of diseases like cancer and malaria. nih.govresearchgate.net The key enzymes in this pathway are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.govresearchgate.net

Researchers have investigated this compound derivatives as potential inhibitors of the PPP. nih.govresearchgate.net In vitro experiments have been conducted to analyze the inhibitory effects of these compounds on G6PD and 6PGD. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for these derivatives were found to be in the micromolar range for both enzymes. nih.govresearchgate.netresearchgate.net

Molecular docking studies have further supported these findings, providing insights into the inhibition mechanisms at a molecular level. nih.govresearchgate.net These studies have shown a high correlation between the in vitro and in silico results, suggesting that the benzoate (B1203000) structure could be a promising scaffold for developing drugs that target the PPP. nih.govresearchgate.net

EnzymeIC50 Range (μM)
G6PD100.8 - 430.8
6PGD206 - 693.2

Table 2: IC50 values of this compound derivatives for Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD). nih.govresearchgate.netresearchgate.net

DNA Binding and Interaction Studies

In addition to enzyme interactions, the ability of certain chemical compounds to bind to DNA is a critical area of research, particularly in the context of carcinogenesis.

Research on DNA Adduct Formation with this compound Derivatives

While research on direct DNA adduct formation by this compound is limited, studies on structurally related compounds provide valuable insights. For instance, the carcinogen N-methyl-4-aminoazobenzene (MAB), which shares a similar amino-substituted benzene (B151609) ring, has been shown to form DNA adducts in rats. nih.govnih.gov Chronic administration of MAB leads to the formation of liver tumors, and this is associated with the binding of MAB to DNA. nih.gov

Studies have identified specific DNA adducts formed from MAB, such as N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB. nih.gov The persistence of these adducts in the liver is correlated with the carcinogenic potential of the compound. nih.gov While these findings are not directly on this compound, they highlight the potential for structurally similar molecules to interact with DNA, a research avenue that may warrant further investigation for this compound and its derivatives.

Molecular Docking Analysis for DNA-Compound Interactions

Molecular docking simulations have been employed to elucidate the potential binding interactions between derivatives of this compound and DNA. These computational studies provide insights into the binding modes, affinities, and specific interactions that can inform the rational design of new therapeutic agents.

Research on Schiff base ligands derived from this compound has utilized molecular docking to explore their DNA binding properties. sci-hub.se Similarly, a dinuclear copper(II) complex incorporating a 4-aminobenzoate ligand was studied for its DNA interaction. The results from these computational models suggested that the complex binds to the major groove of DNA. scispace.com

In studies of other derivatives, such as those of para-aminobenzoic acid (PABA), molecular docking results have been found to align with experimental findings from anticancer assays, reinforcing the predictive power of these simulations. nih.gov For instance, the benzene ring and an oxygen atom of the 4-aminobenzoic acid moiety within a quinoline (B57606) derivative were shown to have key interactions with RNA polymerase, a related target for antimicrobial and antiviral agents. mdpi.com These studies collectively highlight that the 4-aminobenzoate scaffold can be effectively modeled to predict and understand its interactions with nucleic acids, guiding the development of molecules with specific biological activities.

Investigation of Antimicrobial Mechanisms

The antimicrobial potential of this compound and its derivatives has been a subject of significant research, with studies aiming to understand their mechanisms of action against various pathogens.

This compound itself is reported to have mild antibacterial properties. cymitquimica.com However, its derivatives have shown more potent and varied mechanisms of action. A thiazole (B1198619) derivative, 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole (T3), has been identified as a potential inhibitor of Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the bacterial cell wall synthesis pathway, based on molecular docking studies that showed it had the lowest binding energy among the tested compounds. analis.com.my

Further mechanistic studies on this thiazole derivative revealed its ability to disrupt the bacterial cell membrane. analis.com.my Assays measuring crystal violet uptake and the leakage of materials absorbing at 260/280 nm (indicative of nucleic acids and proteins) confirmed that the compound compromises membrane integrity. analis.com.my Similarly, the antibacterial mechanism for a diiodinated derivative of this compound is also believed to involve the disruption of bacterial cell membranes and the inhibition of crucial metabolic pathways. The simple chemical modification of para-aminobenzoic acid (PABA) into Schiff bases has also been shown to establish significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Derivatives of this compound have demonstrated significant antifungal capabilities. Schiff bases derived from its parent compound, PABA, exhibit potent and broad-spectrum antifungal properties, with minimum inhibitory concentrations (MIC) as low as 7.81 µM. nih.gov

The mechanisms of antifungal action are thought to be multifaceted. For a diiodinated derivative, the proposed mechanisms include the disruption of the fungal cell membrane, inhibition of key metabolic enzymes, and the generation of reactive oxygen species (ROS), which induce oxidative stress within the fungal cells. A thiazole derivative of this compound was also effective against Candida albicans, with studies indicating that its mechanism involves compromising the cell membrane, as shown by high crystal violet uptake. analis.com.my

The search for new antimycobacterial agents has led to the synthesis and evaluation of this compound derivatives. Schiff bases formed from PABA have shown moderate activity against mycobacteria, with reported MIC values of 62.5 µM or higher. nih.govmdpi.com

However, not all derivatives have proven effective. A study focused on a series of 3-mercapto-1,2,4-triazole–pyrrole hybrids, which were synthesized using this compound as a starting material, evaluated their activity against Mycobacterium smegmatis. The results indicated that none of the synthesized compounds inhibited mycobacterial growth, even at the highest tested concentration of 64 mg/L. tubitak.gov.tr This highlights the critical role that specific structural modifications play in determining the antimycobacterial efficacy of the parent molecule.

Research into Anticancer Mechanisms

The structural scaffold of this compound is a feature in various compounds investigated for their anticancer potential.

A range of derivatives based on the 4-aminobenzoic acid structure have been assessed for their cytotoxic effects on various human cancer cell lines. Schiff base derivatives of PABA have demonstrated notable cytotoxicity against the HepG2 liver cancer cell line, with half-maximal inhibitory concentration (IC₅₀) values of 15.0 µM or greater. nih.govmdpi.com

More complex molecules incorporating the this compound structure have also been developed. Polynuclear organotin(IV) complexes, synthesized using a ligand derived from this compound, were tested against a panel of seven human tumor cell lines. uzh.ch A triphenyltin (B1233371) derivative, in particular, showed pronounced in vitro cytotoxicity, with activity against EVSA-T (mammary carcinoma), MCF-7 (breast adenocarcinoma), and WIDR (colon adenocarcinoma) cells that was superior to standard chemotherapeutic drugs like cisplatin (B142131) and 5-fluorouracil. uzh.ch Other research has identified benzamide (B126) derivatives of PABA with potent anticancer activity against MCF-7 and HCT-116 (colon cancer) cell lines, with IC₅₀ values ranging from 21.3 to 28.3 µM. nih.gov

Investigation of Molecular Mechanisms Underlying Anticancer Activity

The anticancer potential of this compound and its derivatives has been a subject of significant research, with studies focusing on elucidating the underlying molecular mechanisms. These investigations have revealed that the anticancer effects are often multifaceted, involving interactions with key cellular enzymes and pathways that are critical for cancer cell proliferation and survival.

Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of crucial enzymes involved in cancer progression. For instance, certain derivatives have demonstrated inhibitory activity against glutathione S-transferases (GST) and glutathione reductase (GR), enzymes that play a vital role in the cellular defense against oxidative stress and xenobiotics. nih.gov By inhibiting these enzymes, the compounds can disrupt the antioxidant and detoxification systems of cancer cells, potentially rendering them more susceptible to cytotoxic agents. nih.gov

Molecular docking studies have provided further insights into the binding interactions between this compound derivatives and their molecular targets. These computational analyses have helped to predict the binding affinities and modes of interaction with enzymes such as human carbonic anhydrase I and II (hCA I and hCA II), which are implicated in tumorigenesis. researchgate.net For example, specific derivatives have been identified as potent inhibitors of hCA I and hCA II, with low Ki constants indicating strong inhibitory effects. researchgate.net

Furthermore, research has explored the impact of these compounds on signaling pathways involved in cancer cell migration and invasion. Studies on organotin(IV) complexes derived from trimethylstannyl 4-aminobenzoate have shown binding interactions with matrix metalloproteinase-2 (MMP-2) and transforming growth factor-β (TGF-β), both of which are key proteins in cancer progression. rsc.org Inhibition of MMP-2 activity, in particular, can disrupt the degradation of the extracellular matrix, thereby hindering cancer cell invasion and migration. rsc.org

Some derivatives have also been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic effects of certain this compound analogs have been demonstrated against various human cancer cell lines, with some compounds exhibiting IC50 values comparable to established anticancer drugs like doxorubicin. mdpi.com The antiproliferative activity is often linked to the inhibition of cell proliferation and the induction of apoptosis, highlighting the potential of these compounds as cancer chemotherapeutic agents. rsc.orgmdpi.com

Table 1: Investigated Molecular Mechanisms of this compound Derivatives in Anticancer Research

Derivative/AnalogTarget Enzyme/ProteinObserved EffectResearch Finding
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)InhibitionShowed strong inhibitory effect on human GR with a Ki value of 0.325±0.012 μM. nih.gov
Methyl 4-amino-2-nitrobenzoateGlutathione S-Transferase (GST)InhibitionIdentified as a potent inhibitor of human GST with a Ki value of 92.41±22.26 μM. nih.gov
Isoniazid-based hydrazone derivativesCarbonic Anhydrase I & II (hCA I & II), Acetylcholinesterase (AChE)InhibitionExhibited high inhibitory effects with Ki constants of 0.020 ± 0.003 μM for hCAI, 0.019 ± 0.002 μM for hCAII, and 0.027 ± 0.004 μM for AChE. researchgate.net
Triphenylstannyl (E)-4-((pyren-1-ylmethylene)amino)benzoateMatrix Metalloproteinase-2 (MMP-2), Transforming Growth Factor-β (TGF-β)Binding Interaction & Inhibition of MigrationShowed strong binding to MMP-2 and TGF-β and effectively inhibited cancer cell migration. rsc.org
Benzamide derivatives of p-aminobenzoic acidNot specifiedCytotoxicityExhibited higher anticancer activity than the standard drug 5-Fluorouracil with IC50 values of 5.85 µM and 4.53 µM. mdpi.com
4-substituted coumarin (B35378) with benzoyl 3,4-dimethoxyanilineNot specifiedAntiproliferative ActivityShowed significant antiproliferative activity against MDA-MB-231 cells with an IC50 value of 0.03 μM. mdpi.com

Studies on Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of compounds related to this compound have been investigated, suggesting potential therapeutic applications akin to nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that these compounds can modulate inflammatory responses, although the precise molecular mechanisms are still being elucidated.

In vitro studies have demonstrated that related compounds can influence inflammatory processes in cell models such as macrophages and adipocytes. This suggests an interaction with cellular pathways that are central to the inflammatory cascade. The structural similarity of this compound to para-aminobenzoic acid (PABA), a known modulator of inflammatory responses, provides a basis for its anti-inflammatory potential.

While detailed mechanistic studies specifically on this compound are emerging, the broader class of aminobenzoic acid derivatives has been shown to possess anti-inflammatory effects. The potential mechanisms may involve the inhibition of enzymes that synthesize pro-inflammatory mediators or interference with signaling pathways that regulate the expression of inflammatory genes.

Table 2: Research on Anti-inflammatory Mechanisms of this compound and Related Compounds

Compound/DerivativeCell/System StudiedObserved EffectImplied Mechanism
Compounds related to Methyl 4-(methylamino)benzoateMacrophages and adipocytes (in vitro)Modulation of inflammatory responsesInteraction with cellular pathways involved in inflammation.
Methyl 4-(methylamino)benzoateGeneralPotential therapeutic applications similar to NSAIDsSuggests a mechanism that may overlap with that of nonsteroidal anti-inflammatory drugs.

Applications in Biochemical Assay Development for Research

This compound and its derivatives serve as valuable tools in the development of biochemical assays for research purposes. Their ability to interact with specific enzymes makes them useful as substrates or inhibitors in assays designed to study enzyme kinetics and screen for novel therapeutic agents.

For example, derivatives of this compound have been utilized in assays to investigate the inhibitory effects on enzymes like glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov In these studies, the compounds are used to determine key kinetic parameters such as the inhibition constant (Ki), which provides a measure of the inhibitor's potency.

The structural scaffold of this compound is also employed as a "building block" in the synthesis of more complex molecules for biological screening. mdpi.com Its chemical versatility allows for modifications at the amino and carboxyl groups, leading to the creation of libraries of compounds that can be tested in various biochemical assays to identify hits with desired biological activities.

Furthermore, this compound itself can be used as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC), for the quantification of related compounds in research samples. sigmaaldrich.com Its well-defined chemical and physical properties make it a suitable certified reference material for ensuring the accuracy and reliability of analytical measurements in a research context. sigmaaldrich.com

Table 3: Applications of this compound in Biochemical Assay Development

Application AreaSpecific UseExample
Enzyme Inhibition AssaysInvestigating inhibitory effects on specific enzymes.Used to study the inhibition of glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov
Chemical Synthesis Building BlockStarting material for creating libraries of compounds for biological screening.Employed in the synthesis of novel molecules with potential anticancer and anti-inflammatory properties. mdpi.com
Analytical Reference StandardCalibrant for analytical instrumentation.Used as a certified reference material in HPLC for the quantification of related compounds. sigmaaldrich.com

Environmental Fate and Degradation Pathways of Methyl 4 Aminobenzoate

Photocatalytic Degradation Studies

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants in water. This process utilizes a semiconductor catalyst, typically a metal oxide, which, upon activation by light, generates highly reactive species that can break down complex organic molecules.

Efficiency of Photocatalysts (e.g., TiO₂, ZnO) in Degradation Processes

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively studied photocatalysts for environmental remediation due to their high efficiency, chemical stability, and cost-effectiveness. osti.gov Research has shown that both TiO₂ and ZnO can be effective in degrading p-aminobenzoic acid (PABA), a related compound, with degradation efficiencies exceeding 90% under UV-Vis light irradiation. scielo.br

Studies comparing the two have sometimes found ZnO to be more efficient than TiO₂ in the photodegradation of certain organic dyes. scielo.br For instance, the degradation rate of methyl orange was found to be four times higher with a ZnO catalyst compared to TiO₂-P25. scielo.br The superior performance of ZnO can be attributed to its higher electron mobility compared to TiO₂, which facilitates the transfer of electrons and enhances quantum efficiency. mdpi.com

The efficiency of these photocatalysts can be influenced by their physical form. For example, TiO₂ nanowires have been shown to effectively photodegrade PABA, with their high surface area contributing to their catalytic activity. osti.gov A study using TiO₂ nanowires achieved up to 95% degradation of PABA. osti.gov Similarly, a composite of ZnO and TiO₂ demonstrated a synergistic effect, with the highest degradation rate of methyl orange reaching 98.6% under specific conditions. nih.gov

Table 1: Efficiency of Photocatalysts in Degradation Processes

Photocatalyst Target Compound Degradation Efficiency Reference
TiO₂ p-aminobenzoic acid (PABA) >90% scielo.br
ZnO p-aminobenzoic acid (PABA) >90% scielo.br
ZnO Methyl Orange >90% scielo.br
TiO₂ Nanowires p-aminobenzoic acid (PABA) 95% osti.gov

Elucidation of Transformation Products (TPs) using Advanced Analytical Techniques

In a study on the degradation of a similar compound, ethyl 4-aminobenzoate (B8803810) (Et-PABA), using a UV-activated persulfate process, six intermediate products were identified using HPLC-MS. researchgate.netmdpi.com These products resulted from hydroxylation, the breaking of the C-O bond between the carbonyl and ethoxy groups, and the oxidation or removal of the amino group. mdpi.com

Mechanistic Pathways of (De)hydroxylation, Demethylation, and Molecular Rearrangement

The degradation of Methyl 4-aminobenzoate and related compounds proceeds through a series of complex reaction pathways. These mechanisms often involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which attack the parent molecule.

For ethyl 4-aminobenzoate (Et-PABA), proposed degradation pathways involve:

Hydroxylation: The direct attack of •OH and SO₄•⁻ radicals on the benzene (B151609) ring, leading to the formation of hydroxylated intermediates. mdpi.com

C-O Bond Cleavage: The breaking of the bond between the carbonyl group and the ethoxy group, initiated by the attack of ROS. mdpi.com

Oxidation/Removal of the Amino Group: Further reactions lead to the transformation or complete removal of the amino group from the molecule. mdpi.com

Studies on octyl-dimethyl-para-aminobenzoic acid (OD-PABA) have shown that under UV radiation, demethylation of the amino group occurs. researchgate.net

Influence of Environmental Factors (e.g., pH, Humic Acid) on Degradation Kinetics

The efficiency of photocatalytic degradation can be significantly influenced by various environmental factors.

pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound. For the degradation of p-aminobenzoic acid (PABA) using TiO₂ and ZnO, the process was enhanced in acidic conditions. osti.gov

Humic Acid: Humic substances, which are major components of natural organic matter in soil and water, can impact degradation rates. nih.govuniovi.es In the degradation of ethyl 4-aminobenzoate (Et-PABA) using a UV/persulfate process, humic acid was found to have an inhibitory effect. researchgate.netmdpi.com The degradation rate of Et-PABA decreased as the concentration of humic acid increased. mdpi.com This inhibition is often attributed to the competition for reactive radicals and the absorption of UV light by the humic substances. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). tandfonline.com

UV-Activated Persulfate Oxidation Process

The UV-activated persulfate (PS) process is an effective AOP for the degradation of persistent organic pollutants. mdpi.comnih.gov Persulfate ions (S₂O₈²⁻) are activated by UV light to generate sulfate radicals (SO₄•⁻), which are powerful oxidizing agents. mdpi.com

A study on the degradation of ethyl 4-aminobenzoate (Et-PABA) demonstrated the high efficiency of the UV/PDS (persulfate) process. researchgate.netmdpi.com The results showed that 98.7% of Et-PABA could be removed within 30 minutes under optimized conditions. researchgate.netmdpi.com The study also found that the removal rate of Et-PABA increased with an increase in the persulfate dosage. researchgate.netmdpi.com The process was also effective for the degradation of p-aminobenzoic acid (PABA), indicating its potential for treating a class of related compounds. mdpi.com

The degradation of Et-PABA in this system was found to proceed through the generation of both sulfate and hydroxyl radicals, which then attack the organic molecule, leading to its eventual mineralization. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Titanium dioxide
Zinc oxide
p-aminobenzoic acid
Methyl orange
Ethyl 4-aminobenzoate
Octyl-dimethyl-para-aminobenzoic acid
Humic acid

H₂O₂/UV Photodegradation Studies and Radical Scavenging Effects

The photodegradation of aminobenzoate esters can be significantly accelerated by the H₂O₂/UV process. In this AOP, UV irradiation of hydrogen peroxide generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that initiate the degradation of the target organic compound. mdpi.comnih.gov

Studies on Methyl 2-aminobenzoate (B8764639) (MA), a structural isomer of this compound, demonstrate that its degradation rate increases with the concentration of H₂O₂. However, this effect plateaus at higher H₂O₂ concentrations due to the self-scavenging of •OH radicals by excess H₂O₂ and saturation of UV light absorption by the peroxide. mdpi.comresearchgate.net

The presence of inorganic anions, which are common in natural waters and act as radical scavengers, can have a profound impact on the degradation efficiency.

Chloride Ions (Cl⁻): The addition of chloride ions can scavenge •OH radicals to form other reactive species, such as the dichloride radical anion (Cl₂•⁻). mdpi.comnih.gov In the case of MA degradation, the presence of 0.1 M NaCl was found to increase the photodegradation rate at high H₂O₂ concentrations. This suggests that the Cl₂•⁻ radical is also effective in degrading the molecule and is less susceptible to being scavenged by H₂O₂, making the process more selective. mdpi.comnih.gov

The primary transformation pathway in the H₂O₂/UV process involves the addition of hydroxyl radicals to the aromatic ring, leading to the formation of various hydroxylated derivatives. mdpi.com

Table 1: Effect of Radical Scavengers on the Pseudo-First Order Photodegradation Rate Constant (k) of Methyl 2-aminobenzoate (MA) during H₂O₂/UV Treatment

Condition (0.1 mM MA)H₂O₂ Concentration (mM)scavengerRate Constant (k) x 10⁻⁴ s⁻¹Outcome on Degradation Rate
UVC alone0None0.9 ± 0.1Baseline
H₂O₂/UV5None4.8 ± 0.2Accelerated
H₂O₂/UV10None6.0 ± 0.3Accelerated
H₂O₂/UV20None6.1 ± 0.3Accelerated (Plateau)
H₂O₂/UV + NaCl50.1 M3.5 ± 0.2Inhibited (vs. no scavenger)
H₂O₂/UV + NaCl200.1 M9.0 ± 0.5Enhanced (vs. no scavenger)
H₂O₂/UV + Na₂CO₃50.1 M0.30 ± 0.05Significantly Inhibited
H₂O₂/UV + Na₂CO₃200.1 M0.20 ± 0.04Significantly Inhibited

Data derived from studies on Methyl 2-aminobenzoate. mdpi.comresearchgate.net

Environmental Toxicity Assessment of Transformation Products

A critical aspect of evaluating water treatment technologies is the assessment of the toxicity of any resulting transformation products (TPs). It cannot be assumed that the degradation of a parent compound leads to detoxification; in some cases, the by-products can be more harmful than the original substance. bibliotekanauki.pl

Luminescent Bacteria Tests for Ecotoxicity of Degradation By-products

The acute ecotoxicity of water samples containing parent compounds and their degradation by-products is commonly evaluated using the luminescent bacteria test, often with Aliivibrio fischeri (formerly Vibrio fischeri). This test measures the inhibition of the natural light emission of the bacteria upon exposure to toxic substances.

Studies on compounds structurally similar to this compound have demonstrated the utility of this method.

Acute toxicity to Vibrio fischeri has been reported for Ethyl 4-aminobenzoate (Et-PABA). ulpgc.es

Research on other organic UV filters has shown that photocatalytic treatment can lead to an increase in the bioluminescence inhibition of Vibrio fischeri, indicating that the mixture of transformation products is more toxic than the parent compound. researchgate.net

For the UV filter 4-methylbenzylidene camphor (B46023) (4-MBC), the Microtox® acute toxicity test, which uses Vibrio fischeri, showed increasing toxicity during the degradation process, suggesting the formation of more toxic intermediates. bohrium.com

These findings underscore the importance of monitoring toxicity throughout the degradation process, as the initial breakdown of the parent molecule may generate intermediates with higher biological activity before they are fully mineralized.

Table 2: Summary of Ecotoxicity Findings for Related Aminobenzoate Compounds and their By-products using Luminescent Bacteria Tests

Compound/ProcessTest OrganismFindingReference
Ethyl 4-aminobenzoate (Et-PABA)Vibrio fischeriParent compound exhibits acute toxicity. ulpgc.es
Various Organic UV Filters (e.g., 3-BC, 4-HB)Vibrio fischeriTPs from photocatalytic treatment showed increased bioluminescence inhibition (increased toxicity). researchgate.net
4-Methylbenzylidene Camphor (4-MBC)Vibrio fischeriToxicity increased during the initial phases of degradation, indicating formation of toxic by-products. bohrium.com
Methyl Red (degrades to 2-aminobenzoic acid)Not specifiedMetabolite degradation products showed less or no toxic effect in the specific test performed. nih.govroyalsocietypublishing.org

Advanced Analytical Methodologies for Research on Methyl 4 Aminobenzoate

Chromatographic Method Development and Validation

Chromatography stands as a cornerstone for the separation and analysis of methyl 4-aminobenzoate (B8803810) and its related compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

The determination of purity and the precise quantification of methyl 4-aminobenzoate are critical for its use in research and as a pharmaceutical secondary standard. HPLC methods are developed and validated to ensure accuracy and reliability. A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a mixture of methanol (B129727) and a buffered aqueous solution. researchgate.net For instance, a mobile phase of methanol and water (adjusted to pH 4.8 with 0.1 N HCl) in a 45:55 v/v ratio has been successfully used. researchgate.net

Detection is often carried out using a UV detector at a specific wavelength where the compound exhibits maximum absorbance, such as 254 nm or 274 nm. researchgate.neteuropa.eu The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. For methyl 4-hydroxybenzoate, a related compound, a retention time of 5.34 minutes has been reported under specific conditions. researchgate.net

Method validation ensures the reliability of the HPLC method. Key validation parameters include linearity, precision, and accuracy. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A high correlation coefficient (R²) value, typically close to 0.999, indicates a strong linear relationship. researchgate.net Precision is assessed through intra-day and inter-day variability studies, while accuracy is often determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. researchgate.net

Table 1: Example of HPLC Method Parameters for Analysis of a Benzoate (B1203000) Derivative

Parameter Value
Column L7 Supelco reversed-phase (25cm × 4.6mm), 5 µm researchgate.net
Mobile Phase Methanol: Water (pH 4.8 with 0.1 N HCl) (45:55 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 254 nm researchgate.net
Retention Time 5.34 min (for Methyl 4-hydroxybenzoate) researchgate.net
Linearity Range 0.01–0.12 mg/mL (for Methyl 4-hydroxybenzoate) researchgate.net
Correlation Coefficient (R²) 0.999 (for Methyl 4-hydroxybenzoate) researchgate.net

HPLC-UV and LC-MS Methodologies for Derivative Analysis

The analysis of derivatives of this compound is crucial for understanding its metabolic fate, its role in synthetic pathways, and for identifying related impurities. Coupling HPLC with UV detection (HPLC-UV) or mass spectrometry (LC-MS) provides powerful tools for this purpose.

HPLC-UV is a robust technique for quantifying known derivatives. The UV detector's response is proportional to the concentration of the analyte, allowing for accurate quantification when a reference standard for the derivative is available. mdpi.com

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, enabling both the identification and quantification of derivatives, even at trace levels. This is particularly useful when reference standards for the derivatives are not available. The mass spectrometer provides information about the molecular weight of the derivative and its fragmentation pattern, which aids in structure elucidation. acs.org For instance, in the analysis of other amine-containing metabolites, pre-column derivatization with reagents like benzoyl chloride has been used to improve chromatographic separation and detection sensitivity by UHPLC-MS/MS. acs.org This approach could be applicable to the analysis of this compound derivatives.

In studies of related compounds, such as methyl 2-aminobenzoate (B8764639), gas chromatography-mass spectrometry (GC-MS) has also been employed for analysis, demonstrating the versatility of mass spectrometry-based methods. koreascience.kr The analysis of derivatives is essential in various fields, including the study of drug candidates targeting enzymes like glutathione (B108866) reductase and glutathione S-transferases, where the inhibitory effects of this compound derivatives have been investigated. researchgate.net

Spectrophotometric Analytical Techniques

Spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the quantification of this compound and its derivatives in certain applications. These methods are often based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.

Development of Spectrophotometric Methods for Determination of this compound and its Derivatives

Several spectrophotometric methods have been developed for the determination of 4-aminobenzoic acid (PABA), the parent acid of this compound. researchgate.netrjptonline.org95.179.195 These methods can often be adapted for the analysis of its methyl ester.

One common approach involves diazotization of the primary amino group of the aminobenzoate with nitrous acid, followed by a coupling reaction with a chromogenic agent to form a colored azo dye. rjptonline.orgresearchgate.net For example, a method for PABA involves its diazotization and subsequent coupling with 1-naphthylamine-7-sulphonic acid to form a pink azo dye with a maximum absorbance at 525 nm. rjptonline.org The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the analyte.

Another strategy is based on the formation of charge-transfer complexes. A method for PABA utilizes the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor to form a highly colored complex with a maximum absorption at 474 nm. researchgate.net95.179.195 This method has been shown to be simple, sensitive, and applicable to the determination of PABA in pure and commercial forms. researchgate.net95.179.195

A method for determining aminomethylbenzoic acid involves its reaction with sodium 1,2-naphthoquinone-4-sulfonate to form a pink compound with a maximum absorption at 430 nm. nih.gov This reaction proceeds quantitatively in a pH 12.0 buffer solution. nih.gov

The development of these methods involves optimizing various parameters, including the pH of the reaction, the concentration of the reagents, and the reaction time, to ensure the formation of a stable and intensely colored product. The validity of the method is established by determining its linearity, sensitivity (molar absorptivity and Sandell's sensitivity), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net95.179.195

Table 2: Comparison of Spectrophotometric Methods for Aminobenzoic Acid Determination

Method Reagent(s) Wavelength (λmax) Linearity Range Reference
Diazotization and Coupling Sodium nitrite (B80452), 1-naphthylamine-7-sulphonic acid 525 nm 0.25–7 µg/mL rjptonline.org
Charge-Transfer Complexation 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 474 nm 5–90 µg/mL researchgate.net95.179.195
Nucleophilic Substitution Sodium 1,2-naphthoquinone-4-sulfonate 430 nm 0.80–80 mg/L nih.gov

Application as a Pharmaceutical Secondary Standard and Certified Reference Material

The reliability and accuracy of pharmaceutical research and quality control testing depend heavily on the use of well-characterized reference materials. This compound is available as a pharmaceutical secondary standard and a Certified Reference Material (CRM). sigmaaldrich.comsigmaaldrich.comcenmed.com

Method Development for Qualitative and Quantitative Analyses in Research Settings

As a pharmaceutical secondary standard, this compound serves as a calibrant for analytical instruments and for the validation of analytical methods. sigmaaldrich.comsigmaaldrich.com Its use is crucial for ensuring the consistency and comparability of results across different laboratories and over time. These reference materials are suitable for a variety of analytical applications, including method development for both qualitative and quantitative analyses, daily calibration routines, and routine quality control testing. sigmaaldrich.comsigmaaldrich.com

The development of methods utilizing this compound as a reference standard requires careful consideration of its certified properties. CRMs are produced and certified under stringent quality systems, such as ISO/IEC 17025 and ISO 17034, ensuring traceability to primary standards from national metrology institutes (NMIs). sigmaaldrich.comsigmaaldrich.comcenmed.com The certificate of analysis for a CRM provides critical information, including the certified content determined by techniques like quantitative NMR (qNMR), along with its associated uncertainty. sigmaaldrich.comsigmaaldrich.com

For qualitative analysis, the reference standard can be used to confirm the identity of this compound in a sample by comparing their retention times in chromatography or their spectral properties. For quantitative analysis, the certified purity of the reference standard is used to prepare accurate calibration curves, against which the concentration of the analyte in a sample is determined.

The availability of this compound as a CRM facilitates the development of robust and reliable analytical methods that are essential for the advancement of pharmaceutical research and for ensuring the quality and safety of pharmaceutical products.

Future Research Directions and Emerging Areas

Rational Design and Synthesis of Novel Methyl 4-aminobenzoate (B8803810) Derivatives for Specific Research Objectives

The core structure of methyl 4-aminobenzoate is an ideal starting point for the rational design of new molecules with tailored functionalities. A significant emerging area is the synthesis of derivatives for therapeutic applications, drawing inspiration from research on its parent compound, 4-aminobenzoic acid (PABA). PABA derivatives, particularly Schiff bases formed by reacting PABA with various aromatic aldehydes, have demonstrated significant potential as antimicrobial and cytotoxic agents. nih.govresearchgate.netnih.gov

Future research will likely focus on creating analogous derivatives of this compound. The presence of the methyl ester, as opposed to the carboxylic acid in PABA, can alter the molecule's polarity, solubility, and ability to cross biological membranes, potentially offering advantages in drug delivery and bioavailability. The objective is to tune the biological activity by strategically selecting different aldehydes for condensation with this compound's amino group. For instance, derivatives synthesized from salicylaldehydes and 5-nitrofurfural have shown promise. nih.govresearchgate.net A key research goal is to establish a clear structure-activity relationship (SAR) to guide the synthesis of compounds with enhanced potency and selectivity against microbial pathogens or cancer cell lines.

Table 1: Antimicrobial and Cytotoxic Activity of PABA-Derived Schiff Bases (Illustrative for Future this compound Research)

Derivative Class (Aldehyde Used) Target Organism/Cell Line Notable Activity (MIC/IC50) Reference
Salicylidene Imines Methicillin-resistant Staphylococcus aureus (MRSA) MICs from 15.62 µM nih.govresearchgate.netnih.gov
Salicylidene Imines Various Fungi MICs from 7.81 µM nih.govresearchgate.netnih.gov

MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. This data for PABA derivatives serves as a benchmark for designing future studies on this compound derivatives.

The synthesis of these novel derivatives often involves straightforward one-step imine bond formation, making it an efficient strategy for generating a diverse library of compounds for screening. nih.gov Beyond antimicrobial and anticancer applications, rational design could be applied to develop derivatives for use in polymers, dyes, and agrochemicals. fishersci.comnih.gov

Multidisciplinary Approaches Combining Computational, Synthetic, and Biological Research

The efficient development of novel this compound derivatives hinges on a multidisciplinary approach that integrates computational modeling, organic synthesis, and biological evaluation. In silico methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable for predicting the properties of new molecules before committing to laborious and resource-intensive synthesis. researchgate.net

Computational studies can model how modifications to the this compound scaffold will affect its electronic structure, stability, and potential interactions with biological targets like enzymes or DNA. researchgate.netnih.gov For example, DFT calculations can be used to predict the absorption and emission spectra of new derivatives, which is crucial for applications in imaging and photochemistry. researchgate.net Molecular docking simulations can forecast the binding affinity of a designed inhibitor to the active site of a target protein, guiding the synthetic chemistry toward the most promising candidates. researchgate.net

This "design-synthesize-test" cycle is a powerful paradigm for modern drug discovery. After computational design identifies high-potential candidates, they are synthesized in the lab. These new compounds then undergo rigorous biological testing to validate the computational predictions and quantify their activity. The results from these biological assays—such as determining the Minimum Inhibitory Concentration (MIC) for antimicrobial candidates or the IC50 value for enzyme inhibitors—provide crucial feedback that is used to refine the next generation of computational models, creating an iterative loop of discovery and optimization. researchgate.netnih.gov

Exploration of this compound in Advanced Catalytic Systems

While already used in various organic syntheses, such as the preparation of guanidine (B92328) alkaloids and dye intermediates, the full potential of this compound in catalysis remains an emerging field of research. fishersci.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com Its hydrochloride salt is known to act as a proton donor and an acid catalyst in certain reactions. biosynth.com Future exploration will likely focus on more sophisticated catalytic roles.

One promising direction is the use of this compound and its derivatives as ligands in organometallic catalysis. The amino group can coordinate to a metal center, while the aromatic ring and ester group can be modified to tune the electronic and steric properties of the resulting metal complex. These tailored catalysts could be designed for a variety of chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations. The study of the catalytic oxidation of this compound itself suggests its involvement in redox processes. sigmaaldrich.com

Another area of investigation is the incorporation of the this compound moiety into larger catalytic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bifunctional nature of the molecule—with a nucleophilic amine and an electrophilic ester carbonyl—makes it an attractive building block for creating porous materials with catalytically active sites. These materials could be designed for applications in green chemistry, such as CO2 capture and conversion or biomass valorization.

Research into Biomedical Imaging and Diagnostic Probes

The structural backbone of this compound is well-suited for the development of molecular probes for biomedical imaging and diagnostics. Research into PABA has already led to the development of diagnostic tests and has shown its potential as a building block for bacteria-specific imaging tracers. nih.gov

Future work could focus on modifying the this compound structure to create fluorescent probes. By attaching a fluorophore or by designing the derivative to become fluorescent upon binding to a specific analyte (e.g., a metal ion or a biologically important molecule), researchers can create sensors for use in cellular imaging and biochemical assays. The design process would involve creating a conjugated system that includes the aminobenzoate core to achieve desired photophysical properties like high quantum yield and a large Stokes shift.

Furthermore, derivatives of this compound could be explored as contrast agents for Magnetic Resonance Imaging (MRI). By chelating paramagnetic metal ions like gadolinium (III), new MRI contrast agents could be developed. The design would focus on creating stable complexes that can be targeted to specific tissues or cellular processes, potentially enabling earlier and more accurate disease diagnosis.

Deepening Understanding of Photochemical and Photobiological Processes

A deeper understanding of the interaction of this compound with ultraviolet (UV) light is crucial, particularly given its structural similarity to PABA, a compound historically used in sunscreens. nih.gov Photochemical studies on PABA have revealed that it can undergo photodissociation upon exposure to UVB and UVC radiation, leading to the formation of reactive species like the 4-aminylbenzoic acid radical. mdpi.com This process is significant because such radicals could potentially interact with biological molecules like DNA. mdpi.comnih.gov

Future research should conduct detailed photolysis studies specifically on this compound to characterize its photoproducts and determine the quantum yields of its photochemical reactions. nih.gov Techniques like parahydrogen matrix isolation spectroscopy can be employed to trap and identify transient intermediates formed upon UV irradiation. mdpi.com

Table 2: Key Photoproducts Identified from Irradiation of p-Aminobenzoic Acid (PABA) in Aqueous Solution

Condition Major Photoproducts Reference
Deoxygenated Solution (pH 7.5-11.0) 4-(4'-aminophenyl)aminobenzoic acid, 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid nih.gov

Understanding these fundamental photochemical pathways is essential for evaluating the photostability of this compound and its derivatives. This knowledge is critical for applications where the compound might be exposed to sunlight, such as in the development of new UV-filtering materials, pharmaceuticals, or coatings. It will also inform the design of derivatives with improved photostability or, conversely, those designed to be photoactivated for specific applications like photodynamic therapy.

Q & A

Q. What are the optimal methods for synthesizing methyl 4-aminobenzoate and its derivatives, and how can side reactions be minimized?

this compound is synthesized via condensation reactions, such as coupling 4-chloro-1,8-naphthalic anhydride with this compound in acetic anhydride or methanol . To avoid side reactions (e.g., unwanted substitutions), stepwise strategies are recommended. For example, replacing reactive groups (e.g., chlorine) with stable moieties like piperidine prior to condensation improves yield and purity . Characterization via 1^1H NMR (250 MHz, δ in ppm relative to TMS) and elemental analysis ensures structural fidelity.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Spectroscopy : UV-vis (Ocean Optics USB 4000) and fluorescence spectroscopy (HORIBA Fluorolog FL-1057) in 1 cm quartz cells are used to analyze electronic transitions and emission properties .
  • Chromatography : HPLC with a C18 column (4.6 mm × 63 cm, 3 µm packing) and 290 nm detector resolves this compound from impurities (e.g., ornifloxacin). System validation requires resolution R2R \geq 2 and tailing factor ≤1.8 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Acute exposure risks include skin irritation and carcinogenic potential. Mandatory PPE includes nitrile gloves, lab coats, and N95 masks. Waste must be segregated and processed by certified hazardous waste facilities. Avoid high temperatures (>300°C) to prevent decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and supramolecular synthons influence the crystal structure of this compound?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., NHON-H\cdots O interactions). SHELX software refines crystallographic data, with SHELXL optimizing parameters for small-molecule structures. Cross-referencing the Cambridge Structural Database (CSD) reveals trends in packing efficiency and polymorphism .

Q. What thermodynamic properties are critical for modeling this compound’s phase behavior, and how are they experimentally determined?

NIST/TRC data provide phase boundaries (e.g., liquid-vapor equilibrium from 0.34–3732 kPa) and critical points (e.g., Tc=774T_c = 774 K). Differential scanning calorimetry (DSC) measures enthalpy changes (ΔHfus\Delta H_{\text{fus}}, ΔHvap\Delta H_{\text{vap}}) at phase transitions, validated against 4 experimental data points .

Q. How does this compound serve as a precursor in pharmaceutical synthesis, and what mechanistic insights govern its reactivity?

In procaine synthesis, this compound undergoes esterification with 2-diethylaminoethanol, followed by HCl salt formation. Mechanistic studies (e.g., kinetic isotope effects) reveal nucleophilic acyl substitution as rate-determining. Intermediate purity is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What role does this compound play in bioconjugation chemistry, and how does its reactivity compare to alkyne-functionalized analogs?

Unlike alkyne derivatives (e.g., methyl 4-(hept-5-ynoylamino)benzoate), this compound lacks click chemistry utility but serves as a scaffold for amide couplings. Comparative studies show its amino group enables Schiff base formation with aldehydes, whereas alkyne analogs undergo CuAAC reactions .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and CCDC deposition to contribute to the CSD .
  • Thermodynamic Modeling : Validate NIST data against experimental phase diagrams using high-pressure DSC .
  • Synthetic Optimization : Pre-functionalization of reactive sites reduces side reactions, improving yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.